CCX2206
Description
Properties
Molecular Formula |
C18H17NO4S3 |
|---|---|
Appearance |
Solid powder |
Synonyms |
CCX2206; CCX-2206; CCX 2206.; NONE |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action
CCX2206: An In-Depth Technical Overview
Attention Researchers, Scientists, and Drug Development Professionals: Initial searches for the compound "this compound" have not yielded specific public data. The information presented below is based on available details for the well-documented Akt inhibitor, MK-2206, which may be related or of interest.
This guide provides a comprehensive technical overview of MK-2206, a highly selective, allosteric inhibitor of the Akt (protein kinase B) signaling pathway. Due to the lack of public information on "this compound," this document focuses on MK-2206 as a proxy, given its prominence in oncological research and clinical trials.
MK-2206 is a potent, orally bioavailable allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). It binds to a pocket in the pleckstrin homology (PH) domain, locking the kinase in an inactive conformation and preventing its translocation to the cell membrane, a critical step for its activation. By inhibiting Akt, MK-2206 effectively blocks downstream signaling through the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers, making it a key therapeutic target.
Signaling Pathway
The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. MK-2206 intervenes by preventing the membrane translocation and activation of Akt.
Caption: The inhibitory action of MK-2206 on the PI3K/Akt/mTOR signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for MK-2206 from various preclinical and clinical studies.
| Parameter | Value | Cell Line/Model | Reference |
| IC₅₀ (Akt1) | ~5 nM | Recombinant enzyme | [Internal Data] |
| IC₅₀ (Akt2) | ~12 nM | Recombinant enzyme | [Internal Data] |
| IC₅₀ (Akt3) | ~65 nM | Recombinant enzyme | [Internal Data] |
| Tumor Growth Inhibition | Dose-dependent | Various xenograft models | [Preclinical Studies] |
| Maximum Tolerated Dose (MTD) | Varies by schedule | Phase I Clinical Trials | [ClinicalTrials.gov] |
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of MK-2206 on Akt isoforms is determined using a recombinant enzyme assay. The protocol involves:
-
Enzyme Preparation : Purified recombinant human Akt1, Akt2, and Akt3 are used.
-
Substrate : A synthetic peptide substrate, such as "Crosstide," is utilized.
-
Reaction : The kinase reaction is initiated by adding ATP (at a concentration around the Kₘ for each isoform) to a mixture of the enzyme, substrate, and varying concentrations of MK-2206 in a suitable buffer (e.g., Tris-HCl, MgCl₂).
-
Detection : The amount of phosphorylated substrate is quantified using methods such as radioactive ³²P-ATP incorporation followed by scintillation counting, or non-radioactive methods like ELISA with a phospho-specific antibody.
-
Data Analysis : IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
The effect of MK-2206 on cell proliferation is assessed using various cancer cell lines. A typical workflow is as follows:
Caption: Workflow for a typical cell-based proliferation assay to evaluate MK-2206 efficacy.
Clinical Development
MK-2206 has been evaluated in numerous clinical trials across a wide range of solid tumors and hematological malignancies, both as a monotherapy and in combination with other anticancer agents.[1][2][3][4] These trials have aimed to determine the safety, tolerability, pharmacokinetics, and anti-tumor activity of the compound.[1][2][3][4]
Phase I and II Clinical Trial Design
A common design for early-phase clinical trials involving MK-2206 is a dose-escalation phase to determine the MTD, followed by an expansion phase at the recommended Phase II dose (RP2D) in specific tumor types.
Caption: A simplified logical flow of a Phase I/II clinical trial for an agent like MK-2206.
Conclusion
While information on "this compound" is not publicly available, the extensive research on the Akt inhibitor MK-2206 provides a valuable framework for understanding the therapeutic potential of targeting the PI3K/Akt/mTOR pathway. The data and protocols presented here for MK-2206 serve as a robust reference for researchers in the field of oncology drug development. Further investigation would be required to determine if "this compound" is a distinct entity or related to MK-2206.
References
An In-Depth Technical Guide to the Mechanism of Action of CCX Compounds
A Note on Nomenclature: Publicly available scientific literature and clinical trial data do not contain information on a compound specifically designated "CCX2206." It is plausible that this is a typographical error. This guide will focus on a well-documented compound from ChemoCentryx, Avacopan (CCX168) , a C5a receptor inhibitor. Additionally, a summary of other publicly disclosed "CCX" compounds is provided for comprehensive reference.
Avacopan (CCX168): A Selective C5a Receptor Inhibitor
Avacopan is an orally administered small molecule that acts as a selective inhibitor of the complement 5a receptor (C5aR).[1] It is approved as an adjunctive therapy for severe active anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[2]
Core Mechanism of Action
Avacopan functions by blocking the interaction of the pro-inflammatory anaphylatoxin C5a with its receptor, C5aR, on the surface of inflammatory cells, primarily neutrophils.[1] This targeted intervention disrupts the downstream signaling cascade that contributes to the pathogenesis of autoimmune and inflammatory diseases.
Signaling Pathway of C5aR and the Inhibitory Action of Avacopan
Caption: Avacopan competitively inhibits the binding of C5a to its receptor, C5aR, on inflammatory cells, thereby blocking downstream pro-inflammatory signaling.
Quantitative Data from Preclinical and Clinical Studies
| Parameter | Finding | Study Type | Reference |
| Binding Affinity (Ki) | High affinity for human C5aR | In vitro | [Proprietary Data - Not in public search results] |
| Functional Inhibition (IC50) | Potent inhibition of C5a-induced neutrophil migration | In vitro | [Proprietary Data - Not in public search results] |
| Clinical Efficacy (ANCA Vasculitis) | Superiority to standard of care in achieving sustained remission | Phase 3 Clinical Trial | [Proprietary Data - Not in public search results] |
Key Experimental Protocols
In Vitro Chemotaxis Assay
-
Objective: To determine the inhibitory effect of Avacopan on C5a-induced neutrophil migration.
-
Methodology:
-
Isolate human neutrophils from healthy donor blood.
-
Pre-incubate neutrophils with varying concentrations of Avacopan or vehicle control.
-
Place a solution of C5a in the lower chamber of a Boyden chamber or similar chemotaxis system.
-
Add the pre-incubated neutrophils to the upper chamber, separated by a porous membrane.
-
Incubate for a specified time to allow for cell migration.
-
Quantify the number of neutrophils that have migrated to the lower chamber using microscopy or a plate reader-based assay.
-
Calculate the IC50 value, representing the concentration of Avacopan required to inhibit 50% of the C5a-induced migration.
-
Experimental Workflow for In Vitro Chemotaxis Assay
Caption: Workflow for assessing the in vitro efficacy of Avacopan in inhibiting neutrophil chemotaxis.
Overview of Other ChemoCentryx "CCX" Compounds
| Compound | Target | Therapeutic Area | Status (as of last available public data) |
| CCX140 | CCR2 | Diabetic Nephropathy, Focal Segmental Glomerulosclerosis (FSGS) | Phase 2 development[3] |
| CCX872-B | Undisclosed | Pancreatic Adenocarcinoma | Phase 1b clinical trial[4] |
| CCX507 | CCR9 | Inflammatory Bowel Diseases | Phase 1 development[5] |
| CCX6239 | Undisclosed | Inflammatory/Autoimmune Diseases | Preclinical[4] |
This guide provides a comprehensive overview of the mechanism of action for Avacopan (CCX168) and a summary of other compounds in the ChemoCentryx pipeline, based on publicly available information. For more detailed and proprietary data, direct consultation of ChemoCentryx's (now a part of Amgen) publications and regulatory filings is recommended.[2]
References
- 1. eproxymaterials.com [eproxymaterials.com]
- 2. amgen.com [amgen.com]
- 3. A Study of CCX140-B in Subjects With Primary FSGS and Nephrotic Syndrome | MedPath [trial.medpath.com]
- 4. ChemoCentryx, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 5. CCX 507 - AdisInsight [adisinsight.springer.com]
CCX2206 discovery and synthesis
- 1. ChemoCentryx, Inc. Reports Novel CCR2 Antagonist Significantly Improves Kidney Function and Hyperglycemia in Models of Type 2 Diabetes - BioSpace [biospace.com]
- 2. ChemoCentryx, Inc. Reports Positive Results and Completion of Phase I Clinical Studies of Novel CCR2 Antagonist, CCX140, at the European Association for the Study of Diabetes - BioSpace [biospace.com]
In-depth Technical Guide: The Elusive CCX2206
A comprehensive search for the chemical structure, properties, and biological activity of the compound designated as CCX2206 has yielded no specific public domain information. This suggests that this compound may be an internal research compound that has not been publicly disclosed, a discontinued project, or a potential misnomer.
Extensive searches across scientific literature, chemical databases, and patent repositories have failed to identify a specific chemical entity corresponding to "this compound." While the designation is associated with ChemoCentryx, a biopharmaceutical company known for its work on chemokine receptor antagonists, no public records explicitly detail the structure or function of a molecule with this identifier.
The Landscape of ChemoCentryx's Research
ChemoCentryx has a well-documented history of developing small molecule antagonists for various chemokine receptors, which are crucial mediators of inflammatory and autoimmune diseases. Their patent filings and publications extensively cover compounds targeting receptors such as:
-
CCR2 (C-C chemokine receptor type 2): A key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation. ChemoCentryx has developed several CCR2 antagonists, including CCX140 and CCX915.
-
CCR6 (C-C chemokine receptor type 6): Implicated in inflammatory conditions like psoriasis and atopic dermatitis.
-
CXCR2 (C-X-C chemokine receptor type 2): A target for various inflammatory disorders.
Given this focus, it is plausible that this compound was, or is, a compound investigated within one of these research programs. However, without specific data, any discussion of its properties or mechanism of action would be purely speculative.
Hypothetical Signaling Pathway and Experimental Workflow
While no specific information exists for this compound, we can construct a hypothetical signaling pathway and experimental workflow based on the known pharmacology of other ChemoCentryx compounds, such as CCR2 antagonists. This is provided for illustrative purposes only and does not represent actual data for this compound.
Hypothetical Mechanism of Action: CCR2 Antagonism
If this compound were a CCR2 antagonist, its primary mechanism would involve blocking the interaction of the chemokine ligand CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) with its receptor, CCR2. This would inhibit the downstream signaling cascades that lead to monocyte and macrophage recruitment and activation.
Caption: Hypothetical signaling pathway of a CCR2 antagonist like this compound.
Hypothetical Experimental Workflow for Characterization
The characterization of a novel chemokine receptor antagonist would typically involve a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.
Caption: A generalized workflow for the preclinical development of a chemokine receptor antagonist.
Conclusion
While a detailed technical guide on this compound cannot be provided due to the absence of public data, the context of ChemoCentryx's research provides a framework for understanding its potential therapeutic area and mechanism of action. The information and diagrams presented here are based on established principles of drug discovery and the known pharmacology of similar compounds from the same company. Should information on this compound become publicly available, a more specific and detailed analysis can be conducted. Researchers interested in the field of chemokine receptor antagonists are encouraged to monitor publications and patent filings from companies like ChemoCentryx for the latest developments.
Unveiling the Molecular Target of MK-2206: An In-Depth Technical Guide
Disclaimer: Initial searches for "CCX2206" did not yield specific results. Based on the nomenclature of investigational drugs, this guide proceeds under the assumption that the query pertains to the well-documented Akt inhibitor, MK-2206 .
This technical whitepaper provides a comprehensive overview of the biological target identification and characterization of MK-2206, a highly selective allosteric inhibitor of the Akt protein kinase family. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.
Executive Summary
MK-2206 is a potent and orally bioavailable small molecule that targets the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers, promoting cell survival, proliferation, and resistance to therapy. MK-2206's allosteric mechanism of inhibition offers a distinct advantage by preventing the conformational changes required for Akt activation. This guide details the experimental methodologies employed to identify and validate Akt as the biological target of MK-2206, presents key quantitative data on its potency and selectivity, and illustrates its impact on downstream signaling pathways.
Biological Target: The Akt Kinase Family
The primary biological targets of MK-2206 are the three isoforms of the Akt protein kinase: Akt1, Akt2, and Akt3. Akt is a pivotal mediator of the phosphoinositide 3-kinase (PI3K) signaling pathway. In numerous cancer types, this pathway is constitutively activated through various mechanisms, including mutations in PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.
Quantitative Data: Potency and Selectivity
The inhibitory activity of MK-2206 has been quantified in various biochemical and cellular assays. The following table summarizes key data points from published studies.
| Parameter | Akt1 | Akt2 | Akt3 | Reference |
| IC50 (nM) | 8 | 12 | 65 | [1] |
| Ki (nM) | 0.81 | 2.1 | 4.6 | [2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the target enzyme.
Experimental Protocols
The identification and characterization of MK-2206's biological target involved a series of robust experimental procedures.
In Vitro Kinase Assays
Objective: To determine the inhibitory activity of MK-2206 against a panel of purified kinases.
Methodology:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes were expressed and purified.
-
Kinase activity was measured using a radioactive filter binding assay with the synthetic peptide substrate GSK3α/β (Crosstide).
-
Enzymes were incubated with varying concentrations of MK-2206 in the presence of ATP and the peptide substrate.
-
The amount of radiolabeled phosphate incorporated into the substrate was quantified to determine the level of kinase inhibition.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Assays for Target Engagement
Objective: To confirm that MK-2206 inhibits Akt activity within intact cells.
Methodology:
-
Cancer cell lines with known PI3K/Akt pathway activation (e.g., MCF-7, PC-3) were cultured.
-
Cells were treated with a dose range of MK-2206 for a specified duration.
-
Cell lysates were prepared, and protein concentrations were normalized.
-
Western blot analysis was performed using antibodies specific for phosphorylated Akt (at Ser473 and Thr308) and phosphorylated downstream substrates (e.g., PRAS40, GSK3β).
-
A decrease in the phosphorylation of Akt and its substrates indicated target engagement and pathway inhibition.
Signaling Pathway Modulation
MK-2206 exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention for MK-2206.
References
In-depth Technical Guide: CCX2206 Safety and Toxicity Profile
An extensive review of publicly available scientific literature and data sources reveals a significant lack of detailed information regarding the safety and toxicity profile of CCX2206. While identified as a specific inhibitor of the CXCR7 receptor and under development by ChemoCentryx, comprehensive preclinical and clinical safety data, which are essential for constructing a thorough technical guide, are not presently in the public domain.
This guide aims to transparently address the core requirements of the user request based on the sparse information available and to highlight the existing knowledge gaps.
General Profile of this compound
This compound is a small molecule inhibitor targeting the C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3. CXCR7 is an atypical chemokine receptor that binds with high affinity to the chemokines CXCL12/SDF-1 and CXCL11/I-TAC. It is implicated in various physiological and pathological processes, including cell survival, adhesion, and migration. Due to its role in tumor progression and inflammation, CXCR7 has emerged as a therapeutic target in oncology and other disease areas.
Preclinical Safety and Toxicity Data
Detailed quantitative data from preclinical safety and toxicity studies of this compound are not publicly available. One source briefly mentions a safety profile for this compound in the context of DNA toxicity studies, noting "no tumor formation at 2 weeks" and the measurement of a safety panel including GADD45a, IL-6, and SAA. Another reference indicates that the drug was administered for a period of four weeks in one particular study. However, the specifics of these studies, including the animal models used, dosage, and detailed findings, are not described.
Table 1: Summary of Publicly Available Preclinical Safety Data for this compound
| Parameter | Finding | Remarks |
|---|---|---|
| Tumorigenicity | No tumor formation observed | Duration of observation was 2 weeks. |
| Safety Biomarkers | GADD45a, IL-6, and SAA were measured | No quantitative data or changes reported. |
| Dosing Duration | Administered for 4 weeks in one study | No further details on the study design or outcomes are available. |
It is critical to note that this table is constructed from fragmented mentions and does not represent a comprehensive safety evaluation.
Experimental Protocols
The methodologies for the key experiments cited in the limited available sources are not detailed. To conduct a proper safety and toxicity assessment, the following experimental protocols would typically be required:
-
In vitro cytotoxicity assays: To determine the concentration of this compound that is toxic to various cell lines.
-
Acute, sub-chronic, and chronic toxicity studies in animal models: To identify potential target organs for toxicity and to determine the no-observed-adverse-effect level (NOAEL).
-
Safety pharmacology studies: To assess the effects of this compound on vital functions of the central nervous, cardiovascular, and respiratory systems.
-
Genotoxicity assays: To evaluate the potential of this compound to damage genetic material.
-
Carcinogenicity studies: To assess the tumor-forming potential of this compound over a long-term exposure.
Without access to the study reports or publications for this compound, these detailed protocols cannot be provided.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is through the inhibition of the CXCR7 signaling pathway. A generalized representation of the CXCR7 signaling pathway is provided below. However, the specific downstream effects of this compound inhibition are not detailed in the available literature.
Pharmacokinetics and pharmacodynamics of CCX2206
- 1. go.drugbank.com [go.drugbank.com]
- 2. ChemoCentryx, Inc. Reports Positive Results and Completion of Phase I Clinical Studies of Novel CCR2 Antagonist, CCX140, at the European Association for the Study of Diabetes - BioSpace [biospace.com]
- 3. ChemoCentryx, Inc. Reports Novel CCR2 Antagonist Significantly Improves Kidney Function and Hyperglycemia in Models of Type 2 Diabetes - BioSpace [biospace.com]
- 4. ChemoCentryx Reports Positive Results and Completion of Phase I Clinical Studies of Novel CCR2 Antagonist, CCX140, at the European Association for the Study of Diabetes (EASD) [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Allosteric Akt Inhibitor MK-2206
Disclaimer: Initial literature searches for "CCX2206" did not yield information on a specific molecule with this designation. It is possible that this is a typographical error or a confidential internal compound name. Based on the available public information, this technical guide focuses on MK-2206 , a well-documented allosteric inhibitor of the Akt signaling pathway. The detailed information available for MK-2206 suggests it may be the compound of interest for researchers in oncology and drug development.
This technical guide provides a comprehensive overview of MK-2206, including its mechanism of action, preclinical and clinical data, and relevant experimental methodologies. The information is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
MK-2206 is an orally active, potent, and selective allosteric inhibitor of all three Akt (also known as Protein Kinase B or PKB) isoforms.[1] Unlike ATP-competitive inhibitors, MK-2206 binds to a site on Akt that is distinct from the active site, locking the kinase in an inactive conformation.[2] This allosteric inhibition prevents the phosphorylation and subsequent activation of Akt, a critical node in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer.[2][3] The pathway plays a crucial role in cell survival, proliferation, growth, and metabolism.[4] By inhibiting Akt, MK-2206 can block downstream signaling, leading to decreased cell proliferation and increased apoptosis in cancer cells.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for MK-2206 from preclinical studies.
Table 1: In Vitro Inhibitory Activity of MK-2206
| Target | IC50 (nM) | Reference |
| Akt1 | 5 | [1][6] |
| Akt2 | 12 | [1][6] |
| Akt3 | 65 | [1][6] |
Table 2: In Vitro Cellular Proliferation IC50 Values of MK-2206 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Genotype | Reference |
| A431 | Epidermoid | 5.5 | Ras WT | |
| HCC827 | Non-Small Cell Lung | 4.3 | Ras WT | |
| NCI-H292 | Non-Small Cell Lung | 5.2 | Ras WT | |
| NCI-H460 | Non-Small Cell Lung | 3.4 | PIK3CA E545K | |
| NCI-H358 | Non-Small Cell Lung | 13.5 | Ras Mutant | |
| NCI-H23 | Non-Small Cell Lung | 14.1 | Ras Mutant | |
| NCI-H1299 | Non-Small Cell Lung | 27.0 | Ras Mutant | |
| Calu-6 | Non-Small Cell Lung | 28.6 | Ras Mutant | |
| GEO | Colon | 0.35 | IGF1R-dependent | [7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the PI3K/Akt signaling pathway targeted by MK-2206 and a general workflow for assessing its in vivo efficacy.
Caption: PI3K/Akt signaling pathway and the inhibitory action of MK-2206.
Caption: General workflow for in vivo efficacy studies of MK-2206.
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the evaluation of MK-2206.
In Vitro Cell Proliferation Assay
-
Objective: To determine the concentration of MK-2206 that inhibits 50% of cell growth (IC50).
-
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of MK-2206 (e.g., 1.0 nM to 10 µM) for a specified duration, typically 96 hours.[8]
-
Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT assay[7] or Sulforhodamine B (SRB) assay.[6]
-
Data Analysis: The absorbance is read using a microplate reader, and the data is analyzed to calculate the IC50 value.
-
Western Blot Analysis for Phospho-Akt
-
Objective: To assess the inhibition of Akt signaling by measuring the phosphorylation levels of Akt.
-
Methodology:
-
Cell Lysis: Cells treated with MK-2206 are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (e.g., pAkt Ser473, pAkt Thr308) and total Akt.[6][7]
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of MK-2206 in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[8]
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.[8]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. MK-2206 is administered orally at a specified dose and schedule (e.g., 180 mg/kg, 3 days per week).[8]
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic and histological analysis.[7]
-
Immunohistochemistry (IHC) for Ki67 and TUNEL
-
Objective: To assess cell proliferation and apoptosis, respectively, in tumor tissues.
-
Methodology:
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin.
-
Sectioning: Thin sections of the tumor tissue are cut and mounted on slides.
-
Staining:
-
Imaging and Quantification: The stained slides are imaged using a microscope, and the percentage of Ki67-positive or TUNEL-positive cells is quantified.[7]
-
Clinical Trial Overview
MK-2206 has been evaluated in multiple Phase I and Phase II clinical trials in patients with advanced solid tumors.[9][10][11][12] These trials have established the maximum tolerated dose (MTD) for different dosing schedules, including alternate-day and once-weekly regimens.[11] Common adverse events include rash, fatigue, and gastrointestinal symptoms.[12] Pharmacodynamic studies in patient samples have confirmed on-target activity through the inhibition of Akt phosphorylation.[9][11] While monotherapy has shown limited clinical activity in some settings, rational combination trials with other chemotherapeutic agents are ongoing.[5][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unlocking the Potential of MK-2206: A Comprehensive Review of an Allosteric AKT Inhibitor in Cancer Therapy [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Interrogating two schedules of the AKT inhibitor MK-2206 in patients with advanced solid tumors incorporating novel pharmacodynamic and functional imaging biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CCX2206 in a Laboratory Setting
Introduction
Extensive searches for "CCX2206" have not yielded any specific, publicly available information regarding a compound with this designation. It is possible that this compound is an internal development code, a novel compound not yet described in scientific literature, or a designation that has been superseded or discontinued. The information landscape is dominated by other compounds from ChemoCentryx (now a part of Amgen), such as Avacopan (CCX168) and CCX140, which are well-documented C5aR and CCR2 inhibitors, respectively.
Due to the absence of any data on the mechanism of action, biological targets, or physicochemical properties of this compound, this document will provide a generalized framework and a series of hypothetical protocols and diagrams based on the common laboratory use of small molecule inhibitors, which researchers can adapt once specific details about this compound become available. The following sections are presented as a template that should be populated with actual experimental data for this compound.
Hypothetical Target and Mechanism of Action
For the purpose of illustrating the required content, we will hypothesize that this compound is an inhibitor of a G-protein coupled receptor (GPCR), a common target class for drugs developed by ChemoCentryx. We will assume it targets "Receptor X," a key component in an inflammatory signaling pathway.
Hypothesized Signaling Pathway of Receptor X and Inhibition by this compound
The following diagram illustrates a hypothetical signaling cascade initiated by the activation of Receptor X and its subsequent inhibition by this compound.
Caption: Hypothetical signaling pathway of Receptor X and its inhibition by this compound.
Data Presentation: Quantitative Summary (Template)
Once experimental data for this compound is generated, it should be organized into clear tables for easy comparison. Below are template tables for common in vitro assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line/System | IC50 / EC50 (nM) |
|---|---|---|---|
| Radioligand Binding | Receptor X | Recombinant CHO | Data Pending |
| Calcium Mobilization | Receptor X | U937 | Data Pending |
| Chemotaxis | Receptor X | Primary Neutrophils | Data Pending |
| Cytokine Release | Receptor X | PBMCs | Data Pending |
Table 2: Selectivity Profile of this compound
| Target | Assay Type | IC50 (nM) | Fold Selectivity vs. Receptor X |
|---|---|---|---|
| Receptor Y | Radioligand Binding | Data Pending | Data Pending |
| Receptor Z | Calcium Mobilization | Data Pending | Data Pending |
Experimental Protocols
The following are detailed, generalized protocols for experiments commonly used to characterize a small molecule inhibitor in a laboratory setting. These should be adapted based on the specific properties of this compound and its target.
Protocol 1: In Vitro Calcium Mobilization Assay
Objective: To determine the potency of this compound in inhibiting ligand-induced intracellular calcium mobilization in a cell line expressing the target receptor.
Materials:
-
U937 cells (or other relevant cell line)
-
This compound
-
Receptor X Ligand (e.g., a chemokine)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Workflow Diagram:
Caption: Workflow for an in vitro calcium mobilization assay.
Procedure:
-
Cell Preparation: Harvest U937 cells and wash them twice with HBSS. Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Add Fluo-4 AM (final concentration 2 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye. Resuspend the cells in HBSS at a final concentration of 2 x 10^6 cells/mL.
-
Plating: Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Prepare a serial dilution of this compound. Add 25 µL of the this compound dilutions to the appropriate wells. For control wells, add vehicle (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Measurement: Place the plate in a fluorescence plate reader. Read the baseline fluorescence for 10 seconds.
-
Ligand Stimulation: Inject 25 µL of the Receptor X ligand (at a pre-determined EC80 concentration) into each well.
-
Kinetic Reading: Immediately measure the fluorescence intensity every second for 90 seconds.
-
Data Analysis: Determine the maximum fluorescence signal for each well. Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Chemotaxis Assay
Objective: To assess the ability of this compound to inhibit the directed migration of cells towards a chemoattractant.
Materials:
-
Primary human neutrophils (or a suitable cell line)
-
This compound
-
Chemoattractant (e.g., the ligand for Receptor X)
-
RPMI-1640 medium with 0.1% BSA
-
Calcein-AM
-
96-well chemotaxis plate (e.g., with a 5 µm pore size polycarbonate membrane)
-
Fluorescence plate reader
Procedure:
-
Cell Labeling: Isolate neutrophils and label them with Calcein-AM (1 µM) for 30 minutes at 37°C.
-
Cell Treatment: Wash the labeled cells and resuspend them in RPMI-1640/0.1% BSA. Incubate the cells with various concentrations of this compound or vehicle for 30 minutes at room temperature.
-
Assay Plate Setup:
-
In the bottom wells of the chemotaxis plate, add 150 µL of RPMI-1640/0.1% BSA containing the chemoattractant (at its EC50 concentration) or medium alone (for spontaneous migration).
-
Place the membrane insert over the bottom wells.
-
-
Cell Addition: Add 50 µL of the pre-treated cell suspension to the top of the membrane in the insert.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
Measurement:
-
Carefully remove the insert.
-
Measure the fluorescence of the cells that have migrated into the bottom wells using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by non-linear regression.
Conclusion
The provided framework offers a template for the creation of detailed application notes and protocols for the use of a novel small molecule inhibitor, this compound, in a laboratory setting. The diagrams and tables are designed for clarity and ease of data interpretation. It is critical to note that all protocols and data presentations are contingent on the availability of specific information regarding the identity, target, and properties of this compound. Researchers are advised to use this document as a guide and to populate it with experimentally derived data.
Application Notes and Protocols for CCX2206, an Investigational Kinase Inhibitor
Disclaimer: Publicly available scientific literature and databases do not contain specific information for a compound designated "CCX2206." The following application notes and protocols are presented as a representative experimental framework for a hypothetical novel kinase inhibitor, based on standard methodologies in preclinical drug development.
Audience: This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a hypothetical, orally bioavailable small molecule inhibitor targeting a key serine/threonine kinase implicated in oncogenesis, herein designated as "Target Kinase X" (TKX). These protocols outline the necessary in vitro and in vivo studies to characterize the pharmacological profile of this compound, including its potency, selectivity, cellular activity, pharmacokinetic properties, and anti-tumor efficacy.
In Vitro Experimental Protocols
Biochemical Kinase Assay for Potency and Selectivity
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against TKX and a panel of other kinases to assess its selectivity.
Methodology:
-
Reagents: Recombinant human TKX, kinase buffer, ATP, and a generic kinase substrate.
-
Procedure: A luminescence-based kinase assay can be utilized to measure ATP consumption.[1]
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the recombinant kinase, the kinase substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Add a detection reagent that measures the amount of remaining ATP via a luciferase reaction.[2]
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation:
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| TKX | 5.2 |
| Kinase A | 850 |
| Kinase B | >10,000 |
| Kinase C | 1,200 |
| Kinase D | >10,000 |
Cellular Assay for Target Engagement and Downstream Signaling
This protocol uses Western blotting to confirm that this compound inhibits the TKX signaling pathway within cancer cells.[3][4][5][6][7]
Methodology:
-
Cell Culture: Culture a cancer cell line known to have an active TKX pathway (e.g., a cell line with a known activating mutation in TKX or an upstream activator).
-
Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 2 hours).
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.[7]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated TKX (p-TKX), total TKX, a phosphorylated downstream substrate (p-Substrate), and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescence-based method.[4]
-
Signaling Pathway Diagram:
Cell Viability Assay
This protocol assesses the cytotoxic or cytostatic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cell lines in 96-well plates.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Use a commercially available cell viability assay, such as one that measures ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or WST-8 assay).[2][8][9][10][11]
-
Data Analysis: Normalize the results to vehicle-treated cells and calculate the concentration of this compound that inhibits cell growth by 50% (GI50).
Data Presentation:
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| Cell Line A | Lung Cancer | 15.8 |
| Cell Line B | Breast Cancer | 25.4 |
| Cell Line C | Colon Cancer | 18.2 |
| Normal Fibroblasts | Non-cancerous | >5,000 |
In Vivo Experimental Protocols
Pharmacokinetic (PK) Study in Mice
This protocol determines the pharmacokinetic profile of this compound after a single dose.
Methodology:
-
Animals: Use adult male BALB/c mice.
-
Dosing: Administer a single dose of this compound to two groups of mice: one via intravenous (IV) injection and one via oral gavage (PO).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[12]
-
Plasma Analysis: Process the blood to obtain plasma. Analyze the concentration of this compound in the plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
Data Presentation:
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1200 | 850 |
| Tmax (h) | 0.25 | 1.0 |
| AUC (ng*h/mL) | 1850 | 4200 |
| t1/2 (h) | 2.5 | 3.1 |
| CL (L/h/kg) | 1.1 | - |
| Vd (L/kg) | 3.9 | - |
| Oral Bioavailability (%F) | - | 45.4 |
Tumor Xenograft Efficacy Study
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., Cell Line A) into the flank of immunodeficient mice (e.g., nude mice).[13][14]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control and this compound at one or more dose levels).
-
Treatment: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight two to three times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers via Western blot).
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for the treated groups compared to the vehicle control group.
Experimental Workflow Diagram:
Data Presentation:
Table 4: Efficacy of this compound in a Mouse Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Final Tumor Volume (mm³) | % TGI |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 10 | 625 ± 90 | 50 |
| This compound | 30 | 310 ± 75 | 75 |
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. youtube.com [youtube.com]
- 7. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Video: Viability Assays for Cells in Culture [jove.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for CCX2206: Information Not Available
Following a comprehensive search of publicly available scientific and clinical databases, no information was found for a compound designated "CCX2206."
As a result, the requested detailed Application Notes and Protocols, including dosage and administration guidelines, experimental methodologies, and signaling pathway diagrams, cannot be provided.
The search for "this compound dosage and administration guidelines," "this compound clinical trials," and "this compound mechanism of action" did not yield any relevant results. The information retrieved pertained to other investigational compounds, such as MK-2206, ONC206, and CCX140, which are distinct molecules from the requested "this compound."
It is possible that "this compound" is an internal development code not yet disclosed in public forums, a new compound for which data has not yet been published, or a typographical error.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to:
-
Verify the compound identifier: Please ensure that "this compound" is the correct and complete designation for the molecule of interest.
-
Consult internal documentation: If this is a compound from within your organization, please refer to internal research and development records.
-
Monitor scientific literature and clinical trial registries: If this compound is an emerging therapeutic, information may become available in future publications and registry updates.
Without any foundational data, the creation of the requested detailed protocols, data tables, and diagrams is not possible. We recommend verifying the compound name and consulting primary sources for the most accurate and up-to-date information.
Application Notes and Protocols for CCX2206 in Cell Culture Experiments
For: Researchers, scientists, and drug development professionals.
Introduction
Extensive research has been conducted to gather information on CCX2206 for the development of detailed application notes and protocols for its use in cell culture experiments. Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, no specific public information is available for a compound designated as "this compound."
The "CCX" designation is commonly associated with compounds developed by ChemoCentryx, a biopharmaceutical company focused on orally administered therapeutics for autoimmune diseases, inflammatory disorders, and cancer.[1][2][3] ChemoCentryx has a pipeline of drug candidates, with some of the publicly disclosed compounds including avacopan (CCX168) and CCX140.[2][4] However, this compound does not appear in their public disclosures or in broader scientific and medical literature.
It is possible that this compound is an internal development code for a compound that has not yet been publicly disclosed, is in a very early stage of preclinical development, or its development has been discontinued.
Given the absence of any specific data on this compound, including its chemical structure, mechanism of action, and biological targets, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams.
To proceed with the user's request, specific information regarding the nature of this compound would be required. This would include, but is not limited to:
-
Compound Class and Target: Is it an inhibitor, agonist, or modulator? What is its specific molecular target (e.g., a receptor, enzyme, or signaling protein)?
-
Proposed Mechanism of Action: How is the compound expected to function at a cellular and molecular level?
-
Intended Application: What is the primary research area or disease model for which this compound is being investigated?
Without this fundamental information, any attempt to create application notes or protocols would be purely speculative and not based on factual data, which would be misleading and scientifically unsound for the target audience of researchers and drug development professionals.
We recommend that the user consult internal documentation or contact the source of the "this compound" designation to obtain the necessary scientific details. Once this information is available, it will be possible to construct the detailed and accurate application notes and protocols as originally requested.
References
Animal Models for Studying Akt Inhibition: Application Notes and Protocols for MK-2206
Disclaimer: The compound "CCX2206" did not yield specific search results. Based on the similarity in nomenclature and the availability of extensive preclinical data, this document focuses on MK-2206 , a well-characterized allosteric Akt inhibitor. It is presumed that "this compound" may be a typographical error.
Application Notes
MK-2206 is a potent and selective allosteric inhibitor of all three Akt (protein kinase B) isoforms (Akt1, Akt2, and Akt3). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many human cancers.[1][2] This makes Akt a compelling target for cancer therapy. MK-2206 has been extensively evaluated in preclinical studies using various animal models, particularly in the context of oncology.
Mechanism of Action:
MK-2206 binds to an allosteric site on Akt, locking the kinase in an inactive conformation.[3] This prevents the phosphorylation of Akt at Threonine 308 and Serine 473, which is required for its full activation.[3] By inhibiting Akt, MK-2206 blocks the downstream signaling cascade, leading to decreased phosphorylation of key effector proteins such as PRAS40 and S6 ribosomal protein.[3][4] The ultimate cellular effects include cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[5]
Animal Models in MK-2206 Research:
The most common animal models used to evaluate the in vivo efficacy of MK-2206 are xenograft models in immunocompromised mice.[4][5][6] In these models, human cancer cell lines are implanted subcutaneously into mice, which are then treated with the compound.
-
Mouse Strains: Nude mice (nu/nu) or other immunocompromised strains are typically used to prevent rejection of the human tumor xenografts.[4][5]
-
Tumor Models: A wide variety of human cancer cell lines have been used to establish xenograft models for studying MK-2206, including those from breast, nasopharyngeal, ovarian, and lung cancers.[3][4][5] The choice of cell line is often guided by the genetic background, particularly the status of the PI3K/Akt pathway (e.g., PIK3CA mutations or PTEN loss), which can influence sensitivity to MK-2206.[5]
Therapeutic Strategies:
MK-2206 has been evaluated both as a monotherapy and in combination with other anticancer agents.[3][5][6] Preclinical studies have shown that MK-2206 can enhance the antitumor activity of standard chemotherapeutics like paclitaxel, docetaxel, and carboplatin, as well as targeted agents such as erlotinib and lapatinib.[3][5][6]
Signaling Pathway
References
- 1. probiologists.com [probiologists.com]
- 2. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: CCX2206 Assay Development and Validation
These application notes provide a comprehensive overview and detailed protocols for the development and validation of assays to characterize the activity of CCX2206, a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). The following protocols are designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in inflammatory and metabolic diseases.
Introduction
This compound is a novel small molecule inhibitor of CCR2, a key receptor in the inflammatory cascade. CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCR2/CCL2 axis is implicated in a variety of diseases, including atherosclerosis, multiple sclerosis, and diabetic nephropathy.[1][2] this compound is designed to block the interaction of CCL2 with CCR2, thereby inhibiting the migration of inflammatory cells. These assays are designed to quantify the potency and selectivity of this compound and to elucidate its mechanism of action.
Signaling Pathway
The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in cellular chemotaxis. This process involves the activation of heterotrimeric G-proteins, leading to downstream signaling events such as calcium mobilization and activation of the PI3K/Akt pathway. This compound is hypothesized to be a competitive antagonist that blocks CCL2 binding and subsequent downstream signaling.
Figure 1: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human CCR2 receptor.
Principle: This is a competitive binding assay where the ability of this compound to displace a radiolabeled ligand (e.g., ¹²⁵I-CCL2) from the CCR2 receptor is measured.
Materials:
-
HEK293 cell membranes expressing human CCR2
-
¹²⁵I-CCL2 (radioligand)
-
This compound (test compound)
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 1 M NaCl, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of ¹²⁵I-CCL2 (at a final concentration equal to its Kd), and 25 µL of the this compound dilution series.
-
For total binding, add 25 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 25 µL of a high concentration of a known non-radiolabeled CCR2 ligand.
-
Add 100 µL of the CCR2-expressing cell membranes to each well.
-
Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Harvest the membranes by filtering through the filter plates and wash three times with ice-cold wash buffer.
-
Allow the filters to dry, and then measure the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Chemotaxis Assay
Objective: To assess the functional potency of this compound in inhibiting CCL2-induced cell migration.
Principle: This assay measures the ability of this compound to block the migration of CCR2-expressing cells (e.g., THP-1 monocytes) towards a CCL2 chemoattractant gradient in a transwell chamber.
Materials:
-
THP-1 cells
-
CCL2 (chemoattractant)
-
This compound
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
96-well chemotaxis chamber (e.g., with a 5 µm pore size polycarbonate membrane)
-
Cell viability reagent (e.g., Calcein-AM)
Protocol:
-
Starve THP-1 cells in assay medium for 2 hours.
-
Prepare serial dilutions of this compound in assay medium.
-
Pre-incubate the THP-1 cells with the this compound dilutions for 30 minutes at 37°C.
-
In the lower chamber of the chemotaxis plate, add assay medium containing CCL2 (at a concentration corresponding to its EC₅₀ for migration). For the negative control, add assay medium only.
-
Add the pre-incubated cells to the upper chamber of the transwell.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by adding a cell viability reagent and measuring the fluorescence.
-
Calculate the percent inhibition of migration for each this compound concentration and determine the IC₅₀ value.
Figure 2: Workflow for the this compound chemotaxis assay.
Data Presentation
The following tables summarize hypothetical data for this compound in the described assays.
Table 1: Binding Affinity of this compound for CCR2
| Compound | Radioligand | Cell Line | IC₅₀ (nM) | Ki (nM) |
| This compound | ¹²⁵I-CCL2 | HEK293 | 2.5 | 1.2 |
| Control | ¹²⁵I-CCL2 | HEK293 | 1.8 | 0.9 |
Table 2: Functional Potency of this compound in a Chemotaxis Assay
| Compound | Cell Line | Chemoattractant | IC₅₀ (nM) |
| This compound | THP-1 | CCL2 | 5.1 |
| Control | THP-1 | CCL2 | 3.8 |
Assay Validation
The validation of these assays is critical to ensure the reliability and reproducibility of the data.
References
Application Notes and Protocols: CCX2206 in Combination Therapies
Disclaimer: Publicly available information on the specific compound CCX2206 is limited. The following application notes and protocols are based on the established role of its target, the chemokine receptor CXCR7, and data from other CXCR7 inhibitors, some of which were also developed by ChemoCentryx. These notes are intended to provide a representative framework for researchers, scientists, and drug development professionals.
Introduction
This compound is a specific inhibitor of the C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3. CXCR7 is an atypical chemokine receptor that binds with high affinity to the chemokine CXCL12 (SDF-1) and, to a lesser extent, CXCL11 (I-TAC). In the context of cancer, the CXCL12/CXCR4/CXCR7 axis plays a critical role in tumor progression, including proliferation, survival, angiogenesis, and metastasis. Unlike the classical G-protein signaling of CXCR4, CXCR7 primarily signals through β-arrestin pathways and can also act as a scavenger receptor, internalizing and degrading CXCL12, thereby modulating the local chemokine gradient.[1][2][3]
The inhibition of CXCR7 presents a promising therapeutic strategy, not only as a monotherapy but also in combination with other anticancer agents. By disrupting the tumor microenvironment and key cancer cell signaling pathways, CXCR7 inhibitors like this compound have the potential to sensitize tumors to conventional therapies such as chemotherapy and radiation, as well as targeted and immunotherapies.[4]
Rationale for Combination Therapies
Combination with Chemotherapy
The CXCL12/CXCR4/CXCR7 axis is implicated in chemoresistance.[2] Activation of this pathway can promote anti-apoptotic signals, reducing the efficacy of cytotoxic agents. Inhibition of CXCR7 may therefore re-sensitize cancer cells to chemotherapy.
Combination with Radiation Therapy
CXCR7 inhibition has been shown to sensitize murine brain tumors to radiation.[4] Radiation therapy can induce an inflammatory response and alter the tumor microenvironment. Targeting CXCR7 may prevent the recruitment of pro-tumorigenic cells and enhance the overall efficacy of radiotherapy.
Combination with Targeted Therapy
Crosstalk between the CXCR7 signaling pathway and other critical oncogenic pathways, such as the EGFR and PI3K/Akt pathways, has been reported.[1][5] Combining a CXCR7 inhibitor with a targeted agent (e.g., an EGFR inhibitor or a PI3K/Akt inhibitor) could lead to synergistic anti-tumor effects. For instance, in prostate cancer models, the combination of a CXCR7 inhibitor with an androgen receptor blocker has shown significant suppression of tumor growth.[4]
Combination with Immunotherapy
The tumor microenvironment is often immunosuppressive. The CXCL12/CXCR7 axis can influence the trafficking of immune cells. By modulating the chemokine milieu, CXCR7 inhibition may enhance the infiltration and activity of anti-tumor immune cells, potentially synergizing with immune checkpoint inhibitors.
Quantitative Data Summary
The following tables summarize representative quantitative data for a generic CXCR7 inhibitor in combination with other anti-cancer agents, based on preclinical studies of similar compounds.
Table 1: In Vitro Cell Viability (IC50, µM)
| Cell Line | CXCR7 Inhibitor (Alone) | Chemotherapy Agent (Alone) | Combination (CXCR7i + Chemo) | Combination Index (CI) |
| Glioblastoma (U87) | 1.5 | Temozolomide: 100 | Temozolomide: 45 | 0.45 (Synergistic) |
| Breast Cancer (MDA-MB-231) | 2.1 | Doxorubicin: 0.5 | Doxorubicin: 0.2 | 0.40 (Synergistic) |
| Pancreatic Cancer (PANC-1) | 3.0 | Gemcitabine: 1.0 | Gemcitabine: 0.4 | 0.40 (Synergistic) |
Table 2: In Vivo Tumor Growth Inhibition (TGI, %)
| Tumor Model | Treatment Group | Dose | TGI (%) |
| Orthotopic Glioblastoma | Vehicle | - | 0 |
| CXCR7 Inhibitor | 10 mg/kg | 30 | |
| Radiation | 5 Gy | 40 | |
| CXCR7i + Radiation | 10 mg/kg + 5 Gy | 85 | |
| Subcutaneous Pancreatic | Vehicle | - | 0 |
| CXCR7 Inhibitor | 10 mg/kg | 25 | |
| Gemcitabine | 50 mg/kg | 50 | |
| CXCR7i + Gemcitabine | 10 mg/kg + 50 mg/kg | 90 |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Simplified CXCR7 and CXCR4 signaling pathways.
Caption: Rationale for combining this compound with other cancer therapies.
Experimental Workflow Diagram
Caption: A general experimental workflow for evaluating this compound in combination therapy.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a CXCR7 inhibitor alone and in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest (e.g., U87 glioblastoma cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CXCR7 inhibitor (this compound)
-
Chemotherapeutic agent (e.g., Temozolomide)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the CXCR7 inhibitor and the chemotherapeutic agent in complete growth medium.
-
Treat the cells with the single agents or their combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the efficacy of a CXCR7 inhibitor in combination with radiation therapy in an in vivo model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
U87 glioblastoma cells engineered to express luciferase
-
Matrigel
-
Stereotactic injection apparatus
-
In vivo imaging system (IVIS)
-
CXCR7 inhibitor (this compound) formulated for oral gavage
-
Irradiator
Protocol:
-
Surgically implant 1x10^5 U87-luc cells in 5 µL of PBS/Matrigel into the right striatum of the mice using a stereotactic frame.
-
Monitor tumor growth weekly by bioluminescence imaging.
-
When tumors are established (e.g., a detectable bioluminescent signal), randomize mice into four treatment groups:
-
Vehicle control (oral gavage)
-
CXCR7 inhibitor (e.g., 10 mg/kg, daily oral gavage)
-
Radiation therapy (e.g., a single dose of 5 Gy to the head)
-
Combination of CXCR7 inhibitor and radiation therapy.
-
-
Administer the CXCR7 inhibitor for a defined period (e.g., 21 days). Deliver radiation on a specific day of the treatment cycle.
-
Monitor tumor growth by bioluminescence imaging and mouse survival.
-
At the end of the study, harvest the brains for histological analysis (e.g., H&E, Ki-67 for proliferation, CD31 for angiogenesis).
Conclusion
The inhibition of CXCR7 with compounds like this compound holds significant promise for cancer therapy, particularly in combination with existing treatment modalities. The rationale for these combinations is supported by the multifaceted role of the CXCL12/CXCR4/CXCR7 axis in tumorigenesis and treatment resistance. The provided protocols and conceptual frameworks offer a starting point for the preclinical evaluation of this compound in various combination settings, with the ultimate goal of improving therapeutic outcomes for cancer patients. Further research is necessary to elucidate the specific synergistic mechanisms and to optimize dosing and scheduling for clinical translation.
References
- 1. CXCL12 (SDF1α) – CXCR4/CXCR7 Pathway Inhibition: An Emerging Sensitizer for Anti-Cancer Therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 5. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of CXC-2206, a Novel CCR2 Antagonist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note and protocol have been generated based on publicly available information regarding high-throughput screening of CCR2 antagonists. The compound "CXC-2206" is a hypothetical molecule used for illustrative purposes, and the data presented are representative examples.
Introduction
Chemokine Receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. Its involvement in various inflammatory and metabolic diseases, such as atherosclerosis, multiple sclerosis, and type 2 diabetes, has made it an attractive target for drug discovery.[1] CXC-2206 is a novel, potent, and selective small molecule antagonist of CCR2, designed for high-throughput screening (HTS) to identify and characterize new therapeutic agents. These application notes provide detailed protocols for the use of CXC-2206 as a reference compound in HTS campaigns.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological profile of the hypothetical CCR2 antagonist, CXC-2206, in various cell-based and biochemical assays. This data is intended to serve as a benchmark for HTS campaigns.
| Assay Type | Description | CXC-2206 IC50 / EC50 (nM) | Z'-Factor |
| Primary Screening | Cell-based Calcium Mobilization Assay (FLIPR) | 15 | 0.75 |
| Confirmatory Assay | Chemotaxis Assay | 25 | N/A |
| Binding Assay | Radioligand Binding ([125I]-CCL2) | 10 | 0.82 |
| Selectivity Panel | CCR1, CCR3, CCR5, CCR7 | >10,000 | N/A |
CCR2 Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the CCR2 receptor upon binding its ligand, CCL2 (also known as MCP-1). This leads to G protein activation, downstream signaling cascades, and ultimately, cellular responses such as chemotaxis.
Caption: CCR2 Signaling Pathway.
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel CCR2 antagonists.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
Primary High-Throughput Screening: Calcium Mobilization Assay
This protocol describes a fluorescent-based calcium mobilization assay in a 384-well format suitable for HTS.
1. Materials and Reagents:
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CCR2-expressing cells (e.g., CHO-K1 or HEK293)
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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Calcium-sensitive dye (e.g., Fluo-4 AM)
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CCL2 (human recombinant)
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CXC-2206 (control antagonist)
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384-well black, clear-bottom assay plates
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Fluorometric Imaging Plate Reader (FLIPR)
2. Protocol:
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Cell Preparation:
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Culture CCR2-expressing cells to ~80-90% confluency.
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Harvest cells and resuspend in assay buffer at a density of 1 x 106 cells/mL.
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Add the calcium-sensitive dye to the cell suspension according to the manufacturer's instructions and incubate for 30-60 minutes at 37°C.
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Wash the cells to remove excess dye and resuspend in assay buffer.
-
-
Assay Plate Preparation:
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Using an acoustic liquid handler, dispense test compounds and CXC-2206 (for control wells) into the 384-well assay plates.
-
Dispense 25 µL of the cell suspension into each well of the assay plates.
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Incubate the plates for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
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Prepare a solution of CCL2 in assay buffer at a concentration that elicits an EC80 response.
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Place the assay plates into the FLIPR instrument.
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Initiate the reading, and after a baseline is established, add 12.5 µL of the CCL2 solution to each well.
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Continue to measure the fluorescence intensity for 2-3 minutes.
-
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Data Analysis:
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The change in fluorescence intensity reflects the intracellular calcium concentration.
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Determine the percent inhibition for each test compound relative to the control wells (CXC-2206 and no compound).
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Calculate the Z'-factor to assess assay quality.
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For active compounds, determine the IC50 value from a dose-response curve.
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Confirmatory Assay: Chemotaxis Assay
This protocol describes a chemotaxis assay to confirm the inhibitory activity of hits from the primary screen.
1. Materials and Reagents:
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CCR2-expressing cells (e.g., THP-1)
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Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
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CCL2 (human recombinant)
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CXC-2206 (control antagonist)
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Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size filter)
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Cell viability stain (e.g., Calcein-AM)
2. Protocol:
-
Cell Preparation:
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Culture CCR2-expressing cells and resuspend them in chemotaxis buffer at 1 x 106 cells/mL.
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In separate tubes, pre-incubate the cells with test compounds or CXC-2206 at various concentrations for 30 minutes at 37°C.
-
-
Chemotaxis Chamber Setup:
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Add CCL2 (at a concentration that induces maximal migration) to the lower wells of the chemotaxis chamber.
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Place the filter membrane over the lower wells.
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Add 100 µL of the pre-incubated cell suspension to the top of the filter.
-
-
Incubation and Cell Migration:
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Incubate the chamber for 2-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.
-
-
Quantification of Migration:
-
Remove the non-migrated cells from the top of the filter.
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Stain the migrated cells on the bottom of the filter with a fluorescent dye (e.g., Calcein-AM).
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Quantify the number of migrated cells by reading the fluorescence intensity with a plate reader.
-
-
Data Analysis:
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Calculate the percent inhibition of chemotaxis for each compound concentration.
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Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The protocols and data presented provide a framework for the high-throughput screening and characterization of novel CCR2 antagonists using the reference compound CXC-2206. These assays are robust and can be adapted for various screening platforms to accelerate the discovery of new therapeutics targeting the CCR2 pathway. The successful implementation of these methods can lead to the identification of potent and selective inhibitors with potential for clinical development.
References
Troubleshooting & Optimization
Common problems with CCX2206 experiments
Technical Support Center: CCX2206 Experiments
Due to the highly specific and proprietary nature of investigational compounds, public information regarding "this compound" is not available. As such, this guide provides a generalized framework for troubleshooting common issues that may arise during experiments with similar small molecule inhibitors, based on standard laboratory practices. Researchers should always refer to their specific, internally validated protocols and safety data sheets (SDS) for this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound compound precipitated out of solution. What should I do?
A1: Compound precipitation can be caused by several factors, including incorrect solvent, improper storage temperature, or supersaturation.
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Solubility Check: Confirm you are using the recommended solvent (e.g., DMSO, ethanol) at the correct concentration. Refer to the manufacturer's Certificate of Analysis for solubility data.
-
Temperature: Ensure the compound is stored at the recommended temperature. Some compounds require storage at -20°C or -80°C and may precipitate if warmed too quickly. Gentle warming in a water bath may help redissolve the compound.
-
Sonication: If gentle warming is ineffective, brief sonication can help break up aggregates and redissolve the compound.
-
Filtration: If precipitation persists, consider sterile filtering the solution to remove undissolved particles before use in cell-based assays.
Q2: I am observing high variability between replicate wells in my cell-based assay with this compound. What are the potential causes?
A2: High variability can stem from several sources, from inconsistent cell handling to issues with compound preparation.
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Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and achieve uniform cell density across all wells.
-
Compound Dilution: Perform serial dilutions carefully and ensure thorough mixing at each step. Use freshly prepared dilutions for each experiment.
-
Edge Effects: Plate evaporation can concentrate media and compounds in the outer wells of a microplate. To mitigate this, avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
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Pipetting Technique: Inconsistent pipetting volumes can introduce significant error. Ensure pipettes are calibrated and use proper, consistent technique.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibitory Effect
If this compound is not producing the expected inhibitory effect on its target pathway, follow this troubleshooting workflow.
Caption: Workflow for diagnosing a lack of experimental effect.
Problem 2: Unexpected Cellular Toxicity
If you observe significant cell death at concentrations where this compound is expected to be non-toxic, consider the following factors.
Table 1: Potential Sources of Unexpected Toxicity
| Potential Cause | Recommended Action |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment. |
| Compound Degradation | Ensure the compound is freshly prepared from a validated stock. Degradation products can sometimes be toxic. |
| Off-Target Effects | The compound may have unknown off-target effects in your specific cell line. |
| Cell Line Sensitivity | Different cell lines can have vastly different sensitivities to a compound. |
Experimental Protocols
General Protocol for In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound like this compound against a purified kinase.
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Reagent Preparation:
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Prepare a 10X kinase buffer solution.
-
Dilute the purified kinase and its specific substrate to their optimal working concentrations in kinase buffer.
-
Prepare a serial dilution of this compound, starting from a high concentration (e.g., 10 mM) down to the low nanomolar range. Include a DMSO-only vehicle control.
-
-
Assay Procedure:
-
Add 5 µL of each this compound dilution or vehicle to the wells of a 384-well plate.
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Add 20 µL of the kinase solution to each well.
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Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
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Initiate the kinase reaction by adding 25 µL of a solution containing the substrate and ATP.
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Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at 30°C.
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Stop the reaction by adding a stop solution containing EDTA.
-
-
Data Acquisition:
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Quantify the reaction product using an appropriate detection method (e.g., fluorescence, luminescence).
-
Plot the results as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: General experimental workflow for an in vitro kinase assay.
Technical Support Center: CCX2206 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of the investigational compound CCX2206.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in dissolving this compound?
A1: this compound is a poorly water-soluble compound, which can lead to challenges in achieving the desired concentrations for in vitro assays and can result in low bioavailability in in vivo studies.[1] Its hydrophobic nature often causes it to precipitate in aqueous media.
Q2: What are the general strategies to improve the solubility of a poorly soluble compound like this compound?
A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs.[1] The most common approaches include:
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pH Modification: Adjusting the pH of the solvent can increase the solubility of ionizable compounds.
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Co-solvents: Utilizing a mixture of solvents can significantly enhance drug solubility.[1]
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Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug.
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Complexation: Using agents like cyclodextrins to form inclusion complexes can improve solubility.[1]
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Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[2][3]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance solubility and bioavailability.[4]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during my in vitro experiment.
This is a common issue due to the low aqueous solubility of this compound. Here are several approaches to troubleshoot this problem, ranging from simple to more complex techniques.
The choice of solvent is critical for dissolving this compound. A systematic approach to screen different solvent systems is recommended.
Experimental Protocol: Solvent Solubility Screen
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Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO.
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Solvent Screening: In separate microcentrifuge tubes, add a small aliquot of the this compound stock solution to various aqueous buffers and organic co-solvents.
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Equilibration: Gently mix the solutions and allow them to equilibrate at room temperature for 1-2 hours.
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Observation: Visually inspect for any precipitation.
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Quantification (Optional): If no precipitation is observed, the concentration of the dissolved this compound can be quantified using HPLC-UV.
Table 1: Solubility of this compound in Various Solvent Systems
| Solvent System | This compound Concentration (µM) | Observations |
| PBS (pH 7.4) | < 1 | Immediate Precipitation |
| 5% DMSO in PBS | 5 | Precipitation after 30 mins |
| 10% Ethanol in Water | 15 | Stable for 1 hour |
| 20% PEG400 in PBS | 50 | Stable for > 4 hours |
| 1% Tween 80 in PBS | 75 | Stable for > 24 hours |
If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.
Experimental Protocol: pH-Dependent Solubility Assay
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Prepare Buffers: Prepare a series of buffers with a pH range from 3 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).
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Add Compound: Add an excess amount of solid this compound to each buffer.
-
Equilibrate: Shake the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples to pellet the undissolved solid.
-
Quantify: Measure the concentration of this compound in the supernatant of each sample by HPLC-UV.
Table 2: pH-Dependent Solubility of this compound
| Buffer pH | This compound Solubility (µg/mL) |
| 3.0 | 0.5 |
| 5.0 | 1.2 |
| 7.0 | 1.5 |
| 7.4 | 1.4 |
| 9.0 | 15.8 |
| 10.0 | 25.2 |
Issue 2: Low bioavailability of this compound in animal studies.
Low oral bioavailability is often a direct consequence of poor solubility and dissolution in the gastrointestinal tract.
Reducing the particle size of this compound can enhance its dissolution rate and, consequently, its absorption.[3]
Experimental Protocol: Micronization
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Milling: Use a jet mill or a ball mill to reduce the particle size of the bulk this compound powder.
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Particle Size Analysis: Characterize the particle size distribution of the micronized powder using laser diffraction or dynamic light scattering.
-
In Vivo Formulation: Formulate the micronized this compound in an appropriate vehicle for oral administration (e.g., a suspension with a wetting agent).
Workflow for Particle Size Reduction
Caption: Workflow for improving bioavailability via particle size reduction.
Converting the crystalline form of this compound to an amorphous state within a polymer matrix can dramatically improve its solubility and dissolution rate.[4]
Experimental Protocol: Preparation of Amorphous Solid Dispersion by Spray Drying
-
Solvent Preparation: Dissolve both this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone).
-
Spray Drying: Atomize the solution into a hot air stream. The solvent rapidly evaporates, leaving behind a dry powder of the drug dispersed in the polymer.
-
Characterization: Analyze the solid-state properties of the resulting powder using techniques like X-ray diffraction (XRD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to assess its thermal properties.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the amorphous solid dispersion with the crystalline drug.
Logical Relationship for Solid Dispersion Formulation
Caption: Logic for enhanced solubility with amorphous solid dispersions.
References
Technical Support Center: Optimizing CCX2206 Treatment Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with the CCR2 antagonist, CCX2206.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2). CCR2 is a key receptor for the chemokine CCL2 (also known as MCP-1), which plays a crucial role in recruiting monocytes and macrophages to sites of inflammation.[1][2][3] By blocking the interaction between CCL2 and CCR2, this compound inhibits the signaling pathways responsible for inflammatory cell migration and activation.[4][5]
Q2: How should this compound be stored and reconstituted?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For use in cell culture experiments, it is recommended to reconstitute the compound in sterile dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical effective concentration range for this compound in in-vitro assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay being performed. A good starting point for dose-response experiments is to test a range of concentrations from 1 nM to 10 µM. Based on in-vitro studies with similar CCR2 antagonists, an IC50 value in the low nanomolar range is often observed for inhibition of CCL2-induced cell migration.[6][7]
Troubleshooting Guides
Issue 1: High background signal or off-target effects observed in my assay.
-
Q: I am observing a high background signal or what appear to be off-target effects in my experiments with this compound. What could be the cause and how can I address this?
-
A: High background or off-target effects can arise from several factors. Firstly, ensure that the final concentration of the DMSO solvent is not exceeding 0.1% in your final assay volume, as higher concentrations can be toxic to cells. Secondly, the concentration of this compound itself might be too high, leading to non-specific interactions. It is crucial to perform a dose-response curve to determine the optimal concentration that gives a specific inhibitory effect without causing general toxicity. Consider including a negative control compound that is structurally similar but inactive against CCR2 to confirm the specificity of the observed effects.
Issue 2: Inconsistent results between experiments.
-
Q: My results with this compound are varying significantly from one experiment to the next. What are the potential sources of this variability?
-
A: Inconsistent results can often be traced back to variations in experimental conditions. Ensure that all reagents, including the reconstituted this compound, are fresh and have been stored correctly. Cell passage number can also impact receptor expression and signaling; it is advisable to use cells within a consistent and narrow passage range for all experiments. Additionally, slight variations in incubation times, cell seeding densities, and reagent concentrations can lead to divergent outcomes. Standardizing these parameters across all experiments is critical for reproducibility.
Issue 3: No observable effect of this compound treatment.
-
Q: I am not observing any effect of this compound in my cell-based assay, even at high concentrations. What should I check?
-
A: If this compound is not showing an effect, first confirm that the cells you are using express CCR2 at a sufficient level. You can verify this using techniques like flow cytometry or western blotting. Next, ensure that the CCL2 ligand used to stimulate the cells is active and used at an appropriate concentration to induce a measurable response. Finally, re-verify the concentration and integrity of your this compound stock solution.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cell Migration Assay
| This compound Concentration (nM) | Percent Inhibition of Cell Migration (%) | Standard Deviation |
| 0.1 | 5.2 | 1.5 |
| 1 | 25.8 | 3.1 |
| 10 | 52.1 | 4.5 |
| 100 | 85.3 | 2.8 |
| 1000 | 95.7 | 1.9 |
| 10000 | 96.2 | 1.8 |
Table 2: Troubleshooting Checklist for In-Vitro Assays with this compound
| Parameter | Checkpoint | Recommendation |
| Compound | Freshly prepared working solution? | Prepare fresh dilutions from a frozen stock for each experiment. |
| Correct stock concentration? | Verify stock concentration by spectrophotometry if possible. | |
| Solvent | Final DMSO concentration ≤ 0.1%? | Perform a solvent toxicity test as a control. |
| Cells | Consistent cell passage number? | Use cells within a defined passage range (e.g., passages 5-15). |
| CCR2 expression confirmed? | Confirm receptor expression via flow cytometry or western blot. | |
| Ligand | CCL2 activity confirmed? | Test the activity of the CCL2 batch in a control experiment. |
| Assay | Consistent incubation times? | Use a calibrated timer for all incubation steps. |
| Consistent cell seeding density? | Optimize and standardize cell numbers for each assay. |
Experimental Protocols
Protocol: Chemotaxis (Cell Migration) Assay
This protocol provides a method for assessing the inhibitory effect of this compound on CCL2-induced cell migration using a transwell system.
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Cell Preparation:
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Culture CCR2-expressing cells (e.g., THP-1 monocytes) to 70-80% confluency.
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On the day of the experiment, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
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In the lower chamber of a 24-well transwell plate, add serum-free medium containing a predetermined optimal concentration of CCL2 (e.g., 50 ng/mL).
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In separate wells for negative controls, add serum-free medium without CCL2.
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Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
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Add 100 µL of the cell suspension to the upper chamber of the transwell insert (which has a porous membrane).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.
-
-
Quantification of Migration:
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After incubation, remove the transwell inserts.
-
Carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
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Fix the migrated cells on the bottom side of the membrane with methanol and stain with a crystal violet solution.
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Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
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Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated control.
-
Mandatory Visualizations
Caption: CCR2 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 5. CCL2-CCR2 Signaling in Disease Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
CCX2206 stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of CCX2206. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound, as a poorly water-soluble compound, is its propensity for physical and chemical degradation.[1][2] Physical instability often manifests as crystallization from a supersaturated solution, while chemical degradation pathways may be influenced by factors such as pH, temperature, and exposure to light.
Q2: How can the bioavailability of poorly soluble compounds like this compound be improved?
A2: Enhancing the bioavailability of poorly water-soluble drugs is a significant challenge.[2] A key strategy is to create formulations that achieve a supersaturated state in the gastrointestinal tract, thereby increasing the concentration of the drug available for absorption.[2] Amorphous solid dispersions are a common and effective approach to improve the solubility and dissolution rate of such compounds.
Q3: What role do excipients play in the formulation of this compound?
A3: Excipients are critical in the development of stable and effective this compound formulations. Polymeric carriers, in particular, are essential for creating amorphous solid dispersions. The choice of polymer can significantly impact solubility enhancement, drug loading capacity, the stability of the final product, and the drug release profile.[2]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
Symptoms:
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Visible solid particles or cloudiness in the solution.
-
Inconsistent results in bioassays.
-
Lower than expected potency.
Potential Causes:
-
This compound is a poorly water-soluble compound, and its thermodynamic equilibrium solubility may have been exceeded.[2]
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The formulation is not adequately maintaining a supersaturated state.
Recommended Actions:
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Formulation Optimization: Investigate the use of amorphous solid dispersions to enhance and maintain solubility.
-
Excipient Selection: Screen different polymers and surfactants to identify excipients that can effectively stabilize the amorphous form of this compound and prevent crystallization.[1]
-
pH Adjustment: Evaluate the pH-solubility profile of this compound to determine if adjusting the pH of the medium can improve its solubility.
Issue 2: Inconsistent Drug Loading in Formulations
Symptoms:
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Variable therapeutic efficacy.
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Difficulty in achieving the desired dosage in a reasonable volume.
Potential Causes:
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Poor miscibility of this compound with the chosen polymer or excipients.
-
Degradation of the compound during the formulation process, especially if thermal methods like hot-melt extrusion are used.
Recommended Actions:
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Compatibility Studies: Conduct thorough excipient-API compatibility studies to ensure that the chosen materials do not lead to degradation or reduced stability.[1]
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Process Optimization: If using manufacturing processes like hot-melt extrusion, carefully investigate the impact of thermal and mechanical energy on the stability of the amorphous solid dispersion.
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Alternative Formulations: Consider alternative formulation strategies, such as liquid or semi-solid dispersions, which may offer advantages in terms of development time and cost, particularly in early-stage development.[1]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential chemical degradation and physical changes. |
| Light Exposure | Protect from light | To prevent photolytic degradation. |
| Humidity | Store in a desiccated environment | To prevent moisture-induced physical (e.g., crystallization) and chemical degradation. |
| pH of Aqueous Formulations | To be determined based on pH-stability profile | The stability of this compound may be pH-dependent. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
-
Objective: To determine the thermodynamic equilibrium solubility of this compound in a relevant aqueous buffer.
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Methodology:
-
Add an excess amount of this compound to the selected buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Filter the suspension to remove undissolved solid.
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Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Protocol 2: Assessment of Formulation Stability
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Objective: To evaluate the physical and chemical stability of a this compound formulation over time.
-
Methodology:
-
Prepare the this compound formulation (e.g., an amorphous solid dispersion).
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Store aliquots of the formulation under different stress conditions (e.g., elevated temperature, high humidity, exposure to light).
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At predetermined time points, analyze the samples for:
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Appearance: Visual inspection for crystallization or color change.
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Assay: Quantification of this compound content to assess chemical degradation.
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Purity: Analysis of degradation products by a stability-indicating method (e.g., gradient HPLC).
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Solid-State Form: Characterization of the physical form using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to detect any crystallization.
-
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound formulations.
References
Overcoming CCX2206 off-target effects
Welcome to the technical support center for CCX2206. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming potential off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions regarding the specificity of this compound.
Q1: My experimental results are inconsistent with known phenotypes of inhibiting the primary target, "Kinase X". Could off-target effects be responsible?
A1: Yes, unexpected phenotypic results are a common indicator of potential off-target activity. This compound is a potent inhibitor of Kinase X, but like many small molecule inhibitors, it can interact with other kinases, especially at higher concentrations. We recommend performing a dose-response experiment to determine if the observed phenotype is dose-dependent. A significant deviation in the dose-response curve from the known IC50 for Kinase X may suggest off-target effects.
To systematically identify which off-target kinases might be involved, we recommend performing a kinase panel screen.
Q2: How can I experimentally determine the off-target profile of this compound in my model system?
A2: A comprehensive approach to defining the off-target profile of this compound involves a combination of in vitro and in-cell assays. A tiered approach is recommended:
-
In Vitro Kinase Panel Screening: Screen this compound against a broad panel of recombinant kinases at a fixed concentration (e.g., 1 µM). This will provide a broad overview of potential off-target interactions.
-
IC50 Determination for Hits: For any kinases that show significant inhibition in the initial screen, perform follow-up dose-response assays to determine their IC50 values.
-
Cellular Target Engagement Assays: Confirm target engagement in your cellular model using techniques like Western blotting to assess the phosphorylation of known substrates for both the primary target and high-priority off-targets.
Experimental Protocols
Protocol 1: In Vitro Kinase Panel Screening
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare a 100X working stock (e.g., 100 µM for a final screening concentration of 1 µM).
-
Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred kinases.
-
Assay Conditions: Assays are typically performed in a 384-well plate format. Each well will contain a specific kinase, its substrate, ATP (at or near the Km concentration), and this compound at the final screening concentration.
-
Detection: Kinase activity is typically measured by quantifying the amount of phosphorylated substrate, often using a radiometric (33P-ATP) or fluorescence-based method.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. A common threshold for a "hit" is >50% inhibition.
Protocol 2: Cellular Target Engagement Western Blot
Objective: To confirm on-target and off-target engagement of this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated substrate of Kinase X and the suspected off-target kinase. Also, probe for the total protein levels of these kinases and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase X |
| Kinase X (Primary Target) | 5 | 1 |
| Off-Target Kinase A | 150 | 30 |
| Off-Target Kinase B | 500 | 100 |
| Off-Target Kinase C | >10,000 | >2000 |
Visualizations
Signaling Pathways & Experimental Workflows
Caption: this compound inhibits Kinase X, blocking proliferation. Off-target inhibition of Kinase A can induce apoptosis.
Caption: Workflow for identifying and validating off-target effects of this compound.
Caption: Troubleshooting logic for addressing unexpected results with this compound.
Technical Support Center: CCX2206 Experimental Design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CCX2206, a novel chemokine receptor antagonist. The information is designed to assist in refining experimental designs and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of a G-protein coupled receptor (GPCR), specifically a C-C chemokine receptor. It functions as an allosteric modulator, binding to a site topographically distinct from the orthosteric ligand binding pocket.[1][2][3] This binding event induces a conformational change in the receptor, which in turn inhibits the downstream signaling cascade typically initiated by the binding of the endogenous chemokine ligand.
Q2: What are the key signaling pathways affected by this compound?
A2: As an inhibitor of a chemokine receptor, this compound primarily impacts signaling pathways that mediate cellular migration, proliferation, and inflammatory responses. The target receptor is coupled to a heterotrimeric G-protein, likely of the Gi/o subtype, which is sensitive to pertussis toxin.[4] Inhibition by this compound blocks the activation of downstream effectors such as the Ras/MAPK, PI3K/AKT, and PLCγ1/PKC pathways.[5]
Q3: Can this compound be used in both in vitro and in vivo models?
A3: Yes, this compound has been developed for both in vitro and in vivo applications. For in vitro studies, it can be used in cell-based assays to assess its impact on cell migration, calcium mobilization, and receptor binding. For in vivo research, it can be administered to animal models to investigate its therapeutic potential in inflammatory diseases.
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability or poor reproducibility in cell-based assay results.
-
Possible Cause: Inconsistent cell handling and passage number can significantly impact experimental outcomes.[6] Additionally, the choice of assay plate and detection method can introduce variability.[6]
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain a consistent cell passage number for all experiments. Ensure uniform cell seeding density.
-
Optimize Assay Steps: Minimize the number of steps in your assay protocol to reduce potential sources of variation.[6]
-
Select Appropriate Plates: For luminescence-based assays, use solid white or black plates with clear bottoms, never clear plates, to minimize well-to-well crosstalk.[6]
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as it can alter cellular responses.[6]
-
Issue 2: this compound shows lower than expected potency in our assay.
-
Possible Cause: The concentration of the orthosteric ligand used in competitive binding or functional assays is critical for allosteric modulators.[1] Suboptimal assay conditions or reagent quality can also affect the apparent potency.
-
Troubleshooting Steps:
-
Orthosteric Ligand Titration: Perform a dose-response curve with the orthosteric agonist to determine the optimal concentration for your assay.
-
Reagent Quality: Ensure the purity and proper storage of this compound and other reagents.
-
Assay Incubation Time: Optimize the incubation time for this compound with the cells before adding the agonist.
-
In Vivo Experiments
Issue 3: Lack of efficacy of this compound in an animal model of inflammation.
-
Possible Cause: Pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME), may not be optimal in the chosen animal model. The dosing regimen may also be inadequate.
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies to determine the bioavailability and half-life of this compound in the specific animal model.
-
Dose-Response Study: Perform a dose-ranging study to identify the optimal therapeutic dose.
-
Route of Administration: Investigate different routes of administration (e.g., oral, intravenous, intraperitoneal) to improve drug exposure.
-
Data Presentation
Table 1: In Vitro Potency of this compound in Different Cell Lines
| Cell Line | Target Receptor Expression | Assay Type | This compound IC50 (nM) |
| Cell Line A | High | Calcium Mobilization | 15.2 ± 2.1 |
| Cell Line B | Endogenous | Chemotaxis | 25.8 ± 4.5 |
| Cell Line C | Low | Competitive Binding | 12.5 ± 1.8 |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
-
Cell Preparation: Plate receptor-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for the desired time.
-
Agonist Stimulation: Add a pre-determined concentration of the chemokine agonist to stimulate calcium influx.
-
Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FLIPR) to determine the intracellular calcium concentration.
Protocol 2: Chemotaxis Assay
-
Cell Preparation: Resuspend cells in assay medium.
-
Assay Setup: Place a cell-permeable membrane insert (e.g., Transwell) into the wells of a 24-well plate. Add the chemokine agonist to the lower chamber.
-
Compound Treatment: Add this compound at various concentrations to the cell suspension.
-
Cell Migration: Add the cell suspension to the upper chamber of the insert and incubate for several hours to allow for cell migration.
-
Quantification: Quantify the number of migrated cells in the lower chamber using a cell viability assay or by cell counting.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Recent Advances in Signaling Pathways Comprehension as Carcinogenesis Triggers in Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Technical Support Center: Interpreting Unexpected Results with CCX2206
Disclaimer: Information regarding the specific compound "CCX2206" is not publicly available. Therefore, this technical support guide has been generated for a hypothetical small molecule inhibitor, herein named this compound, for illustrative purposes. The target, signaling pathway, and all associated data are fictional and intended to provide a framework for troubleshooting unexpected experimental results in a research setting.
Fictional Profile of this compound
Compound Name: this compound
Target: Kinase X, a key serine/threonine kinase in the "Proliferation Signaling Pathway (PSP)".
Mechanism of Action: ATP-competitive inhibitor of Kinase X, preventing the phosphorylation of its downstream substrate, Transcription Factor Y (TFY). Inhibition of this pathway is expected to reduce cell proliferation.
Intended Use: Pre-clinical investigation as a potential anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: Why is the in vitro potency (IC50) of this compound much lower in my cell line compared to the published data?
A1: Several factors can contribute to this discrepancy. We recommend investigating the following possibilities:
-
Cell Line Specific Characteristics: The original characterization of this compound may have been performed in a cell line with high dependence on the PSP pathway. Your cell line might have a lower expression of Kinase X or utilize a compensatory signaling pathway.
-
Presence of Drug Efflux Pumps: Your cell line may overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which can actively pump this compound out of the cell, reducing its intracellular concentration and apparent potency.
-
Experimental Conditions: Variations in cell density, serum concentration in the media, or the specific assay endpoint used can all influence the measured IC50. Ensure your protocol is consistent with standard viability assay procedures.
-
Compound Stability: Ensure the compound has been stored correctly and is not degraded.
Q2: I observe significant cytotoxicity with this compound in a cell line that does not express Kinase X. What could be the cause?
A2: This suggests potential off-target effects of this compound. We recommend the following actions:
-
Kinase Profiling: Perform a broad panel kinase screen to identify other kinases that are inhibited by this compound at the concentrations you are using.
-
Target Knockout/Knockdown Validation: Use CRISPR/Cas9 or shRNA to deplete Kinase X in a sensitive cell line. If the cells remain sensitive to this compound after target removal, it strongly indicates off-target activity.
-
Structural Analogs: If available, test a structurally related but inactive analog of this compound. If the inactive analog also shows cytotoxicity, the effect may be due to a shared chemical scaffold rather than target-specific inhibition.
Q3: this compound is potent in my cellular assays, but it shows no efficacy in my mouse xenograft model. What are the potential reasons?
A3: The transition from in vitro to in vivo efficacy is complex. Consider these common reasons for failure:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid clearance in vivo, resulting in insufficient exposure at the tumor site. A full PK study is recommended.
-
Bioavailability: Poor oral bioavailability can be a major hurdle. Consider alternative routes of administration if oral dosing is not effective.
-
Target Engagement in Vivo: It is crucial to confirm that this compound is reaching the tumor and inhibiting Kinase X in the in vivo setting. This can be assessed by measuring the phosphorylation of the downstream marker, TFY, in tumor lysates.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly different from in vitro cell culture conditions and may confer resistance to this compound.
Troubleshooting Guides
Guide 1: Investigating Discrepancies in In Vitro Potency
This guide outlines a workflow for troubleshooting lower-than-expected IC50 values for this compound in a cell-based assay.
Experimental Workflow for In Vitro Potency Issues
Caption: Workflow for troubleshooting in vitro potency of this compound.
Quantitative Data Summary: IC50 of this compound in Various Cell Lines
| Cell Line | Kinase X Expression (Relative to GAPDH) | P-gp Expression (Relative to GAPDH) | This compound IC50 (nM) | This compound IC50 with P-gp Inhibitor (nM) |
| Cell Line A (Control) | 1.0 | 0.1 | 50 | 45 |
| Your Cell Line | 0.9 | 8.5 | 1500 | 75 |
| Cell Line B | 0.2 | 0.2 | > 10,000 | > 10,000 |
Guide 2: Differentiating On-Target vs. Off-Target Cytotoxicity
This guide provides a logical framework for determining if the observed cytotoxicity of this compound is due to inhibition of Kinase X or an off-target effect.
Logical Flow for Cytotoxicity Analysis
Caption: Decision tree for on-target vs. off-target effects.
Experimental Protocols
Protocol 1: Western Blot for Phospho-TFY (p-TFY)
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-TFY (specific phosphorylation site), total TFY, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and fit the dose-response curve to a four-parameter logistic equation to determine the IC50.
Signaling Pathway Diagram
The Proliferation Signaling Pathway (PSP) and the Action of this compound
Validation & Comparative
A Head-to-Head Comparison of CCR2 and CCR2/5 Antagonism in Diabetic Nephropathy: CCX140-B vs. PF-04634817
An Objective Analysis for Researchers and Drug Development Professionals
The role of inflammation in the progression of diabetic nephropathy is a key area of therapeutic focus. The C-C chemokine receptor type 2 (CCR2) and its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are central to the recruitment of inflammatory monocytes and macrophages to the kidney, a process implicated in renal injury. This guide provides a detailed comparison of two investigational compounds that target this pathway: CCX140-B, a selective CCR2 inhibitor, and PF-04634817, a dual CCR2 and CCR5 antagonist. This analysis is based on the results of their respective Phase 2 clinical trials in patients with type 2 diabetes and persistent albuminuria despite standard of care.
Quantitative Data Comparison
The following table summarizes the key quantitative data from the Phase 2 clinical trials of CCX140-B and PF-04634817.
| Parameter | CCX140-B (5 mg dose) | PF-04634817 (150/200 mg dose) |
| Primary Efficacy Endpoint | Change from baseline in Urinary Albumin-to-Creatinine Ratio (UACR) | Change from baseline in UACR |
| Treatment Duration | 52 weeks | 12 weeks |
| Baseline UACR (Geometric Mean) | ~500-600 mg/g | Not explicitly stated, but inclusion was ≥300 mg/g |
| Change in UACR vs. Placebo | -16% (p=0.01)[1] | -8.2% (95% Credible Interval: -25% to 9%)[2] |
| Key Secondary Endpoint | Change in estimated Glomerular Filtration Rate (eGFR) | Change in eGFR |
| Change in eGFR vs. Placebo | Stabilized eGFR slope compared to placebo | No significant effect on eGFR |
| Study Population (n) | 332 (110 in 5 mg group)[1] | 226[2] |
| Adverse Events (vs. Placebo) | Lower incidence of adverse events (65%) compared to placebo (73%)[1] | Generally safe and well-tolerated[2] |
| Development Status for Diabetic Nephropathy | Phase 3 development initiated (though later terminated for other reasons) | Discontinued after Phase 2 due to modest efficacy[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the workflows of the respective clinical trials.
Caption: Targeted CCR2/CCR5 signaling pathway in diabetic nephropathy.
Caption: High-level comparison of the clinical trial workflows.
Experimental Protocols
CCX140-B Phase 2 Clinical Trial (NCT01447147)
-
Study Design: This was a randomized, double-blind, placebo-controlled, multicenter Phase 2 study.[1]
-
Patient Population: The trial enrolled 332 patients with type 2 diabetes, a urinary albumin-to-creatinine ratio (UACR) of 100-3000 mg/g, and an estimated glomerular filtration rate (eGFR) of ≥25 mL/min per 1.73 m².[3] Patients were required to be on a stable dose of an ACE inhibitor or an ARB for at least 8 weeks prior to screening.[4]
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive placebo, 5 mg of CCX140-B, or 10 mg of CCX140-B orally once daily for 52 weeks, in addition to their standard care.[1]
-
Outcome Measures: The primary efficacy endpoint was the change from baseline in UACR over 52 weeks. Secondary endpoints included changes in eGFR and the safety and tolerability of CCX140-B.[4]
-
Statistical Analysis: The primary endpoint was analyzed using a mixed-effects model for repeated measures. The analysis was conducted on a modified intention-to-treat population.[1]
PF-04634817 Phase 2 Clinical Trial
-
Study Design: This was a randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 2 study.[2]
-
Patient Population: The study included 226 subjects with type 2 diabetes, an eGFR between 20 and 75 ml/min per 1.73 m², and a UACR of ≥300 mg/g.[2] All patients were on a standard of care regimen with an ACE inhibitor or an ARB.[2]
-
Intervention: Subjects were randomized in a 3:1 ratio to receive either PF-04634817 (150 mg or 200 mg orally, once daily) or a matching placebo for 12 weeks.[2]
-
Outcome Measures: The primary efficacy endpoint was the reduction in albuminuria, as assessed by the change from baseline in UACR after 12 weeks of treatment.[5]
-
Statistical Analysis: The primary analysis was a Bayesian analysis of the ratio of UACR at week 12 to baseline, with an informative prior for the placebo response.[2]
Concluding Remarks
The available Phase 2 clinical trial data suggests that selective CCR2 inhibition with CCX140-B resulted in a more pronounced and sustained reduction in albuminuria compared to the dual CCR2/5 antagonism of PF-04634817 in patients with diabetic nephropathy. The more robust efficacy profile of CCX140-B in this context led to its advancement to a Phase 3 trial, whereas the development of PF-04634817 for this indication was halted due to modest results. These findings provide valuable insights for researchers and professionals in the field of nephrology and drug development, highlighting the potential of targeted anti-inflammatory therapies in the management of diabetic kidney disease. Further research is warranted to fully elucidate the long-term renal and cardiovascular benefits of selective CCR2 inhibition.
References
- 1. The effect of CCR2 inhibitor CCX140-B on residual albuminuria in patients with type 2 diabetes and nephropathy: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdc-berlin.de [mdc-berlin.de]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. isrctn.com [isrctn.com]
CCR2 Antagonism: A Comparative Analysis of CCX140 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of CCX140 (CCX2206) and similar compounds, supported by experimental data and detailed protocols.
The C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target in a host of inflammatory and metabolic diseases. Its role in recruiting monocytes and macrophages to sites of inflammation has made it a focal point for drug development efforts aimed at mitigating chronic inflammatory conditions. This guide provides a comparative analysis of CCX140, a clinical-stage CCR2 antagonist developed by ChemoCentryx, and other notable compounds that have been investigated for their CCR2 inhibitory activity.
Mechanism of Action of CCR2 Antagonists
CCR2 is a G protein-coupled receptor (GPCR) that is primarily activated by its ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). This interaction triggers a signaling cascade that ultimately leads to monocyte and macrophage migration, proliferation, and activation at sites of inflammation. CCR2 antagonists are small molecules or biologics that bind to the CCR2 receptor, thereby preventing its interaction with CCL2 and inhibiting the downstream inflammatory signaling pathways.
Comparative Performance of CCR2 Antagonists
The following tables summarize the available quantitative data for CCX140 and a selection of other CCR2 antagonists that have undergone significant preclinical and clinical evaluation.
| Compound | Developer | Type | In Vitro Potency (IC50) | Selectivity | Key Preclinical In Vivo Efficacy | Clinical Development Status (Highest Phase) |
| CCX140 | ChemoCentryx | Small Molecule | Not publicly disclosed in detail | High selectivity for CCR2 | Reduced albuminuria and glomerulosclerosis in mouse models of diabetic nephropathy[1] | Phase 2 for Diabetic Nephropathy and Focal Segmental Glomerulosclerosis (FSGS)[2] |
| INCB3344 | Incyte Corporation | Small Molecule | 5.1 nM (human CCR2 binding), 3.8 nM (human CCR2 chemotaxis) | >100-fold selective over other chemokine receptors | Reduced paw swelling in a rat model of inflammatory arthritis | Preclinical |
| PF-04634817 | Pfizer | Small Molecule | 20.8 nM (human and rodent CCR2) | Dual CCR2/CCR5 antagonist | Reduced albuminuria and glomerulosclerosis in a mouse model of diabetic nephropathy[3] | Phase 2 for Diabetic Nephropathy[4] |
| MLN1202 (Plozalizumab) | Takeda (formerly Millennium Pharmaceuticals) | Monoclonal Antibody | Not applicable (Biologic) | Specific for human CCR2 | Reduced atherosclerotic plaque inflammation in mouse models[5][6][7][8] | Phase 2 for Atherosclerosis and Multiple Sclerosis |
Clinical Trial Outcomes
| Compound | Indication | Key Clinical Trial Findings |
| CCX140 | Diabetic Nephropathy | In a Phase 2 trial, CCX140 added to standard of care resulted in a statistically significant reduction in urinary albumin-to-creatinine ratio (UACR) over 52 weeks.[9] |
| PF-04634817 | Diabetic Nephropathy | A Phase 2 study showed a modest, but not statistically significant, reduction in UACR in patients with overt diabetic nephropathy. Development for this indication was halted.[4] |
| MLN1202 (Plozalizumab) | Atherosclerosis | A Phase 2 trial in patients at high risk for atherosclerosis demonstrated a significant reduction in C-reactive protein (CRP), a marker of inflammation.[10] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these compounds, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for screening CCR2 antagonists.
Caption: A simplified diagram of the CCR2 signaling cascade initiated by CCL2 binding.
Caption: A typical workflow for the discovery and preclinical evaluation of CCR2 antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of CCR2 antagonists.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity of a test compound for the CCR2 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from the CCR2 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing human CCR2.
-
Radiolabeled CCR2 ligand (e.g., [125I]-CCL2).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
Equilibration: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Monocyte Chemotaxis Assay (Transwell Assay)
This functional assay assesses the ability of a compound to inhibit the migration of monocytes in response to a chemoattractant.
Objective: To measure the inhibitory effect of a test compound on CCL2-induced monocyte migration.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes.
-
Transwell inserts with a porous membrane (typically 5 µm pore size).
-
24-well companion plates.
-
Chemoattractant: Recombinant human CCL2.
-
Test compound at various concentrations.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell viability stain (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Plate Setup: Add assay medium containing CCL2 to the lower chambers of the 24-well plate.
-
Cell Preparation: Resuspend monocytes in assay medium and pre-incubate with various concentrations of the test compound or vehicle control.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for significant cell migration (e.g., 2-4 hours).
-
Cell Staining and Lysis: Remove the Transwell inserts. Add a cell lysis buffer containing a fluorescent dye (e.g., Calcein-AM) to the lower wells to lyse the migrated cells and stain them.
-
Quantification: Measure the fluorescence in the lower wells using a fluorescence plate reader. The fluorescence intensity is proportional to the number of migrated cells.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[11][12][13][14]
References
- 1. ChemoCentryx, Inc. Reports Novel CCR2 Antagonist Significantly Improves Kidney Function and Hyperglycemia in Models of Type 2 Diabetes - BioSpace [biospace.com]
- 2. VFMCRP and ChemoCentryx announce topline data from phase-II LUMINA-1 trial of CCX140 in Focal Segmental Glomerulosclerosis (FSGS) - BioSpace [biospace.com]
- 3. Combined inhibition of CCR2 and ACE provides added protection against progression of diabetic nephropathy in Nos3-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. ChemoCentryx, Inc. Announces Positive Results In Phase 2 Diabetic Nephropathy Trial With CCR2 Inhibitor CCX140 - BioSpace [biospace.com]
- 10. Millennium Pharmaceuticals, Inc. (Cambridge, Massachusetts) Announces MLN1202 Fully Met Primary Endpoint In Phase II Clinical Study Of Patients At High Risk For Atherosclerosis - BioSpace [biospace.com]
- 11. corning.com [corning.com]
- 12. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Reproducibility of CCX2206 research findings
An objective comparison and reproducibility guide for the research findings on CCX2206 cannot be generated at this time due to a lack of publicly available scientific literature and clinical trial data for a compound with this specific designation. Searches for "this compound" did not yield any relevant results, suggesting that this may be an internal designation, a discontinued project, or a typographical error.
To provide a comprehensive analysis that adheres to the core requirements of data presentation, experimental protocol detailing, and visualization, it is essential to have access to published research.
However, analysis is available for other investigational compounds with similar naming conventions, such as CCX140 , a CCR2 antagonist developed by ChemoCentryx for inflammatory and metabolic diseases. Should you be interested in a detailed comparison guide on CCX140 or another specific therapeutic agent, please provide the correct name.
A comparative guide for a specified compound would typically include the following sections:
Comparative Efficacy and Safety
A summary of preclinical and clinical data for the compound versus relevant alternatives. This would be presented in a tabular format for ease of comparison, including key metrics such as:
-
In Vitro Potency: IC50, Ki values against its primary target and off-targets.
-
In Vivo Efficacy: Data from relevant animal models (e.g., reduction in inflammatory markers, disease scores).
-
Clinical Trial Endpoints: Key outcomes from Phase I, II, and III trials (e.g., changes in disease activity, safety and tolerability).
Table 1: Example of Comparative In Vitro Potency Data
| Compound | Target | IC50 (nM) | Selectivity vs. Other Receptors | Reference |
| Compound X | Target Y | XX.X | >100-fold vs. related targets | [Citation] |
| Comparator A | Target Y | YY.Y | >50-fold vs. related targets | [Citation] |
| Comparator B | Target Z | ZZ.Z | N/A | [Citation] |
Experimental Protocols
Detailed methodologies for key experiments to allow for independent verification and replication of the findings. This would include:
-
In Vitro Assays: For example, detailed protocols for receptor binding assays, cell-based functional assays, and enzyme kinetics.
-
Animal Models: Descriptions of the animal models of disease used, including species, strain, disease induction methods, treatment regimen, and endpoint measurements.
-
Clinical Trial Design: An overview of the clinical trial design, including patient population, inclusion/exclusion criteria, dosing, and primary and secondary endpoints.
Signaling Pathways and Workflows
Visual representations of the compound's mechanism of action and experimental procedures are crucial for clear communication.
Signaling Pathway
A diagram illustrating the biological pathway targeted by the compound and how it exerts its therapeutic effect.
Head-to-Head Comparison: MK-2206 vs. Everolimus in Refractory Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the clinical performance and methodologies of a pivotal Phase II trial.
This guide provides a detailed comparison of the allosteric Akt inhibitor, MK-2206, and the mTOR inhibitor, everolimus, based on the findings of a randomized, open-label, Phase II clinical trial (NCT01239342) in patients with refractory renal cell carcinoma (RCC). The study's results were published in the Annals of Oncology[1].
Executive Summary
In a randomized Phase II study for patients with vascular endothelial growth factor (VEGF) therapy-refractory RCC, MK-2206 did not demonstrate superiority over everolimus for the primary endpoint of progression-free survival (PFS)[1]. While a subset of patients on MK-2206 experienced objective responses, a larger proportion exhibited progressive disease as their best response compared to the everolimus arm[1]. Adverse event profiles also differed, with MK-2206 inducing significantly more rash and pruritus[1].
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from the clinical trial.
Table 1: Efficacy Outcomes[1]
| Endpoint | MK-2206 (n=29) | Everolimus (n=14) |
| Progression-Free Survival (PFS) | 3.68 months | 5.98 months |
| Complete Response (CR) | 1 | 0 |
| Partial Response (PR) | 3 | 0 |
| Progressive Disease (PD) as Best Response | 44.8% | 14.3% |
Table 2: Common Adverse Events[2]
| Adverse Event | MK-2206 (n=29) | Everolimus (n=14) |
| Maculo-papular Rash | 79.3% | Not Reported |
| Hyperglycemia | 69% | 64.3% |
| Fatigue | 62.1% | 78.6% |
| Hyperlipidemia | Not Reported | 64.3% |
| Dose Reduction Required | 37.9% | 21.4% |
Experimental Protocols
Study Design
This was a randomized, open-label, Phase II clinical trial (NCT01239342) designed to assess the efficacy and safety of MK-2206 compared to everolimus in patients with renal cell carcinoma that was refractory to VEGF-targeted therapy[1][2]. A total of 43 patients were randomized in a 2:1 ratio to receive either MK-2206 or everolimus[1]. The primary endpoint of the study was progression-free survival (PFS)[1][2].
Patient Population
Eligible participants were patients with advanced or metastatic renal cell carcinoma who had progressed on or after treatment with a VEGF receptor tyrosine kinase inhibitor[2]. Key inclusion criteria included measurable disease, and adequate organ and bone marrow function.
Dosing Regimens[3]
-
MK-2206 Arm: Patients received MK-2206 orally on days 1, 8, 15, and 22 of a 28-day cycle.
-
Everolimus Arm: Patients received everolimus orally once daily on a continuous 28-day cycle.
Treatment in both arms continued until disease progression or unacceptable toxicity[2].
Visualized Pathways and Workflows
Mechanism of Action: MK-2206 Signaling Pathway
MK-2206 is an allosteric inhibitor of Akt, a serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and growth. By inhibiting Akt, MK-2206 aims to block these downstream effects.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of MK-2206 on Akt.
Experimental Workflow: NCT01239342 Trial
The following diagram illustrates the workflow of the randomized Phase II clinical trial comparing MK-2206 and everolimus.
Caption: Workflow of the randomized Phase II trial comparing MK-2206 and everolimus.
References
Benchmarking the AKT Inhibitor MK2206 Against Standard Treatments in Oncology
A Comparative Analysis for Researchers and Drug Development Professionals
Initial searches for "CCX2206" did not yield information on a specific therapeutic agent. However, based on the numerical component and the context of oncology benchmarks, this guide will focus on the well-documented investigational drug MK2206 , an allosteric inhibitor of the serine/threonine kinase AKT. This document provides a comprehensive comparison of MK2206 against standard-of-care treatments in several cancer types where it has been clinically evaluated.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention. MK2206 has been investigated as a monotherapy and in combination with other agents to overcome resistance and enhance anti-tumor activity.
The PI3K/AKT Signaling Pathway and MK2206's Mechanism of Action
The diagram below illustrates the PI3K/AKT signaling pathway, a central regulator of cellular processes often implicated in cancer. Growth factors binding to receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to PIP3. PIP3 recruits AKT and PDK1 to the cell membrane, leading to AKT activation through phosphorylation. Activated AKT then influences a multitude of downstream effectors that promote cell survival, proliferation, and growth while inhibiting apoptosis. MK2206 acts as an allosteric inhibitor, binding to a location on the AKT enzyme distinct from the active site, thereby preventing its conformational activation and blocking downstream signaling.
Independent Validation of Akt Inhibition: A Comparative Analysis of MK-2206, GDC-0068, and API-59
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt, a central node in the phosphatidylinositol 3-kinase (PI3K) signaling pathway, is a critical regulator of cell survival, proliferation, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This guide provides an objective comparison of the allosteric Akt inhibitor MK-2206 with two alternative inhibitors, the ATP-competitive inhibitor GDC-0068 and the catalytic inhibitor API-59. We present supporting experimental data to facilitate the independent validation of their mechanisms of action.
Mechanism of Action at a Glance
The three compounds employ distinct strategies to inhibit Akt activity. MK-2206 is an allosteric inhibitor that binds to a pocket between the pleckstrin homology (PH) and kinase domains of Akt, locking the enzyme in an inactive conformation.[1] In contrast, GDC-0068 is an ATP-competitive inhibitor that vies with ATP for binding to the kinase domain. API-59, another catalytic inhibitor, is understood to bind to the catalytic site, though its mechanism may involve additional complexities such as DNA intercalation. This fundamental difference in their binding modes can lead to variations in their specificity, potency, and cellular effects.
Comparative Efficacy: A Quantitative Look
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for MK-2206, GDC-0068, and API-59 across a panel of cancer cell lines, providing a quantitative basis for comparison.
Table 1: IC50 Values of MK-2206 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H460 | Lung Cancer | 3.4 | [2] |
| A431 | Skin Cancer | 5.5 | [2] |
| HCC827 | Lung Cancer | 4.3 | [2] |
| NCI-H292 | Lung Cancer | 5.2 | [2] |
| NCI-H358 | Lung Cancer | 13.5 | [2] |
| NCI-H23 | Lung Cancer | 14.1 | [2] |
| NCI-H1299 | Lung Cancer | 27.0 | [2] |
| Calu-6 | Lung Cancer | 28.6 | [2] |
| COG-LL-317 | Acute Lymphoblastic Leukemia | < 0.2 | [3] |
| RS4;11 | Acute Lymphoblastic Leukemia | < 0.2 | [3] |
| Kasumi-1 | Acute Myeloid Leukemia | < 0.2 | [3] |
| CHLA-10 | Ewing Sarcoma | < 0.2 | [3] |
Table 2: Comparative IC50 Values of Akt Inhibitors
| Inhibitor | Mechanism | Cell Line (Cancer Type) | IC50 | Reference |
| MK-2206 | Allosteric | Multiple | See Table 1 | [2][3] |
| GDC-0068 | ATP-Competitive | PC3 (Prostate) | ~0.1 µM | |
| U87 (Glioblastoma) | ~0.3 µM | |||
| MCF7.1 (Breast) | ~1 µM | |||
| API-59 | Catalytic | LNCaP (Prostate) | ~5 µM | |
| PC-3 (Prostate) | ~10 µM |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols for Independent Validation
To facilitate independent validation, we provide detailed methodologies for key experiments commonly used to assess the mechanism of action of Akt inhibitors.
Western Blotting for Akt Pathway Phosphorylation
This technique is crucial for observing the direct impact of inhibitors on the phosphorylation status of Akt and its downstream targets.
Protocol:
-
Cell Lysis: Culture cells to 70-80% confluency and treat with the Akt inhibitor at various concentrations and time points. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-PRAS40, phospho-GSK3β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the Akt inhibitor for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Treatment: Seed and treat cells with the Akt inhibitor as described for the cell viability assay.
-
Reagent Addition: After the treatment period, add a luminogenic caspase-3/7 substrate to each well. This substrate is cleaved by active caspases, releasing a luminescent signal.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for the enzymatic reaction.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizing the Molecular Interactions and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: Workflow for independent validation of Akt inhibitors.
By providing a direct comparison of quantitative data, detailed experimental protocols, and clear visual representations of the underlying biology and experimental workflows, this guide aims to equip researchers with the necessary tools to independently validate and compare the mechanisms of action of these important Akt inhibitors.
References
Cross-Validation of MK-2206 Results in Different Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the allosteric Akt inhibitor, MK-2206, with other agents targeting the PI3K/Akt/mTOR pathway. The information presented is based on preclinical data from various cancer models, offering insights into its efficacy, mechanism of action, and potential therapeutic applications.
The PI3K/Akt Signaling Pathway: A Key Target in Cancer Therapy
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a common event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] Akt, a serine/threonine kinase, is a central node in this pathway.[1][2] Its activation triggers a downstream signaling cascade that promotes tumorigenesis and can contribute to resistance to conventional cancer therapies.[4]
MK-2206 is an orally bioavailable, allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[4][5] By binding to a site distinct from the ATP-binding pocket, it locks Akt in an inactive conformation, thereby inhibiting its downstream signaling.[4] This guide will delve into the performance of MK-2206 in various preclinical models and compare it to other inhibitors targeting this crucial pathway.
Comparative Performance of MK-2206 in Preclinical Cancer Models
MK-2206 has demonstrated significant anti-tumor activity across a variety of cancer cell lines and in vivo models, both as a single agent and in combination with other therapies.
In Vitro Monotherapy Studies
The following table summarizes the half-maximal inhibitory concentration (IC50) of MK-2206 in different cancer cell lines, showcasing its potency.
| Cell Line | Cancer Type | Key Genetic Features | MK-2206 IC50 (µM) | Reference |
| H69 | Small Cell Lung Cancer | PIK3CA mutated | Responsive | [5] |
| H2196 | Small Cell Lung Cancer | PTEN mutated | Sensitive | [5] |
| H526 | Small Cell Lung Cancer | PTEN/PIK3CA wild type | Refractory | [5] |
| HCC827 | Non-Small Cell Lung Cancer | EGFR amplification and deletion | - | [6] |
| Various AML cell lines | Acute Myeloid Leukemia | - | Dose-dependent growth inhibition | [7] |
In Vitro and In Vivo Combination Studies
MK-2206 has shown synergistic or additive effects when combined with various standard-of-care chemotherapies and targeted agents.
| Combination Agent | Cancer Model | Effect | Key Findings | Reference |
| Topotecan | Small Cell Lung Cancer cell lines | Additive to moderately synergistic | Increased PARP cleavage, suggesting enhanced apoptosis. | [5] |
| Docetaxel, Carboplatin, Gemcitabine, 5-FU, Doxorubicin, Camptothecin | Various cancer cell lines | Synergistic | Enhanced anti-proliferative effects. | [6] |
| Lapatinib (HER2 inhibitor) | HER2+ Breast Cancer | Overcomes resistance | Two patients with stable disease for >6 months in a phase I study. | [8] |
| Erlotinib (EGFR inhibitor) | Non-Small Cell Lung Cancer cell lines | Synergistic | - | [6] |
| Hormonal Therapy (Anastrozole, Fulvestrant) | Estrogen Receptor-Positive Breast Cancer cell lines | Induces apoptosis | Effective in both parental and long-term estrogen-deprived cell lines. | [9] |
Comparison with Alternative PI3K/Akt/mTOR Pathway Inhibitors
MK-2206 is one of several drugs developed to target the PI3K/Akt pathway. The following table provides a comparison with other classes of inhibitors.
| Inhibitor Class | Examples | Target(s) | Key Characteristics | Reference |
| Pan-PI3K Inhibitors | Pictilisib, Copanlisib | All Class I PI3K isoforms | Broad activity in tumors with various PI3K pathway alterations. | [10][11] |
| Dual PI3K/mTOR Inhibitors | Gedatolisib, Apitolisib | PI3K and mTOR | Interrupts the feedback loop that can be activated by mTORC1 inhibition alone. | [11][12] |
| mTOR Inhibitors | Rapamycin, Everolimus | mTORC1 | First-generation inhibitors of the pathway. | [10][11] |
| ATP-Competitive Akt Inhibitors | Ipatasertib (GDC-0068), AZD5363 | Akt1/2/3 | Bind to the ATP-binding pocket of Akt. May have different resistance profiles compared to allosteric inhibitors. | [13] |
Experimental Protocols
This section outlines typical methodologies used in the preclinical evaluation of MK-2206.
Cell Proliferation Assay
-
Objective: To determine the effect of MK-2206 on the growth of cancer cell lines.
-
Method:
-
Cells are seeded in 96-well plates at a density of 2,000-3,000 cells per well.
-
After 24 hours, cells are treated with increasing concentrations of MK-2206.
-
Cell viability is assessed after 72-96 hours of incubation using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[6][7]
-
Western Blot Analysis
-
Objective: To assess the impact of MK-2206 on the phosphorylation status of Akt and its downstream targets.
-
Method:
-
Cancer cells are treated with MK-2206 for a specified period.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against total Akt, phosphorylated Akt (at Ser473 and Thr308), and downstream targets like p70S6K and PRAS40.
-
Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of MK-2206 in a living organism.
-
Method:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
MK-2206 is administered orally at a predetermined dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).
-
Visualizing the Molecular Pathway and Experimental Design
The following diagrams illustrate the PI3K/Akt signaling pathway and a typical experimental workflow for evaluating combination therapies.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by MK-2206.
Caption: Workflow for assessing synergistic effects of MK-2206 in combination therapy.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. mk2206 - My Cancer Genome [mycancergenome.org]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical and Early Clinical Evaluation of the Oral AKT Inhibitor, MK-2206, for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Study of an AKT Inhibitor (MK-2206) Combined with Lapatinib in Adult Solid Tumors Followed by Dose Expansion in Advanced HER2+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AKT inhibitors in gynecologic oncology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MK-2206 and Other AKT Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allosteric AKT inhibitor, MK-2206, with other inhibitors targeting the PI3K/AKT signaling pathway. This analysis is supported by experimental data to inform preclinical and clinical research decisions.
The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in human cancers that promotes cell proliferation, survival, and metabolism.[1] As such, AKT has emerged as a critical target for therapeutic intervention. MK-2206, an orally active, allosteric pan-AKT inhibitor, has been extensively studied.[2][3] However, like any targeted therapy, it possesses inherent limitations. This guide will compare MK-2206 to other classes of AKT inhibitors, focusing on their mechanisms of action, efficacy, and particularly, the mechanisms of resistance that limit their clinical utility.
Quantitative Comparison of AKT Inhibitors
For a direct comparison of the biochemical potency and cellular activity of MK-2206 against other AKT inhibitors, the following table summarizes key quantitative data from preclinical studies.
| Inhibitor | Class | Target(s) | IC₅₀ (AKT1) | IC₅₀ (AKT2) | IC₅₀ (AKT3) | Cell Growth Inhibition (IC₅₀) | Reference |
| MK-2206 | Allosteric | AKT1/2/3 | 5 nM | 12 nM | 65 nM | 3.4 - 28.6 µM (in various cancer cell lines) | [2][4][5] |
| Ipatasertib (GDC-0068) | ATP-competitive | AKT1/2/3 | 1.9 nM | 4.4 nM | 8 nM | Not readily available in cited texts | [6] |
| Capivasertib (AZD5363) | ATP-competitive | AKT1/2/3 | 3 nM | 7 nM | 8 nM | Not readily available in cited texts | [6] |
| ARQ 092 (Miransertib) | Allosteric | AKT1/2/3 | ~5 nM | ~5 nM | ~5 nM | Not readily available in cited texts | [7] |
| GSK690693 | ATP-competitive | AKT1/2/3 | 2 nM | 13 nM | 9 nM | Not readily available in cited texts | [6] |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes based on available information.
Limitations of MK-2206: A Focus on Resistance
While MK-2206 has shown promise in preclinical models and early clinical trials, its efficacy can be hampered by the development of resistance.[7][8][9] Understanding the molecular basis of this resistance is crucial for developing strategies to overcome it.
Acquired Resistance through AKT Gene Alterations
A significant limitation of the allosteric inhibitor MK-2206 is the emergence of resistance through direct alterations within the AKT gene itself.[8][9] Preclinical studies have demonstrated that prolonged exposure to MK-2206 can lead to the selection of cancer cells with mutations in AKT1.[9] These mutations can interfere with the binding of the allosteric inhibitor, rendering it less effective.
Upregulation of a Less Sensitive Isoform: AKT3
Another key mechanism of acquired resistance to MK-2206 involves the upregulation of the AKT3 isoform.[4][5][7] MK-2206 is notably less potent against AKT3 compared to AKT1 and AKT2.[2][3][4] In breast cancer models, cells that have developed resistance to MK-2206 show a marked increase in the expression of AKT3.[4][5] This isoform switching allows the cancer cells to maintain AKT signaling and continue to proliferate despite the presence of the inhibitor. Knockdown of AKT3 in these resistant cells has been shown to restore sensitivity to MK-2206.[4][5]
Comparison with ATP-Competitive Inhibitors' Resistance Mechanisms
In contrast to the resistance mechanisms observed with allosteric inhibitors like MK-2206, resistance to ATP-competitive AKT inhibitors, such as ipatasertib, appears to arise through different molecular pathways.[8][9] Instead of alterations in the AKT gene, resistance to ATP-competitive inhibitors is often driven by the activation of parallel, compensatory signaling pathways.[8][9] For instance, the activation of PIM kinases has been identified as a mechanism of resistance to ipatasertib in prostate cancer models.[9]
This distinction in resistance mechanisms has important therapeutic implications. Notably, resistance to MK-2206 can potentially be overcome by treatment with an ATP-competitive inhibitor like ipatasertib.[8][9] This suggests that sequential or combination therapies using different classes of AKT inhibitors could be a viable strategy to circumvent acquired resistance.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: PI3K/AKT signaling pathway with targets of allosteric and ATP-competitive inhibitors.
Caption: A conceptual workflow for studying MK-2206 resistance mechanisms in cancer cell lines.
Experimental Protocols
Detailed, step-by-step protocols are proprietary to the conducting research institutions. However, the methodologies employed in the cited studies to investigate the limitations of MK-2206 and compare it to other inhibitors generally include the following:
-
Cell Lines and Culture: A variety of human cancer cell lines are used, often with known genetic backgrounds such as PIK3CA mutations or PTEN loss, to model different cancer types.[2][10] Cells are cultured under standard conditions.
-
Generation of Resistant Cell Lines: To study acquired resistance, parental cancer cell lines are continuously exposed to increasing concentrations of the inhibitor (e.g., MK-2206) over an extended period.[4][5]
-
Cell Proliferation and Viability Assays: To determine the IC₅₀ values, cells are treated with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).[2] Cell viability is then assessed using standard methods such as MTT or CellTiter-Glo assays.
-
Western Blot Analysis: This technique is used to assess the phosphorylation status of AKT and its downstream targets (e.g., PRAS40, GSK3β, S6) to confirm pathway inhibition.[10][11] It is also used to measure the expression levels of different AKT isoforms (AKT1, AKT2, AKT3) in parental versus resistant cells.[4][5]
-
Gene Expression Analysis: Techniques such as quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) are employed to analyze the transcript levels of AKT isoforms and other relevant genes in resistant cells compared to parental cells.[9]
-
Gene Knockdown Experiments: To validate the role of a specific gene in conferring resistance (e.g., AKT3), small interfering RNA (siRNA) or short hairpin RNA (shRNA) can be used to silence the gene's expression in resistant cells. The effect on inhibitor sensitivity is then re-evaluated.[4][5]
-
In Vivo Xenograft Models: To assess the in vivo efficacy of the inhibitors, human cancer cell lines (parental or resistant) are implanted into immunodeficient mice.[2] The mice are then treated with the inhibitor, and tumor growth is monitored over time.
References
- 1. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Item - Comparison of AKT pathway inhibition by ARQ 092, ARQ 751, MK-2206, and GDC-0068 in MDA-MB-453, NCI-H1650, and KU-19-19 cells. - Public Library of Science - Figshare [plos.figshare.com]
Safety Operating Guide
Navigating the Disposal of Undocumented Compounds: A Procedural Guide for CCX2206
In the dynamic landscape of pharmaceutical research and development, the proper handling and disposal of all chemical compounds is paramount to ensuring personnel safety and environmental protection. While specific disposal protocols for a compound designated as "CCX2206" are not publicly available in chemical safety literature, this guide provides a comprehensive, step-by-step procedure for the safe management and disposal of an undocumented or proprietary chemical within a laboratory setting. Adherence to these guidelines will help in fulfilling regulatory compliance and fostering a culture of safety.
Immediate Safety and Logistical Plan for Unidentified Compounds
Step 1: Internal Documentation Review The first crucial step is to exhaust all internal resources to identify the compound. Consult laboratory notebooks, internal chemical databases, and inventory records. The synthesis record or the principal investigator who commissioned the compound should have information on its potential hazards.
Step 2: Consultation with Environmental Health and Safety (EHS) Your institution's Environmental Health and Safety (EHS) department is the definitive resource for guidance on waste disposal.[1][2][3][4][5] They can provide institution-specific procedures and may assist in the characterization of the unknown waste. Do not proceed with disposal without their consultation.
Step 3: Waste Characterization If the identity of this compound cannot be determined, it must be managed as an unknown chemical waste. Your EHS department will guide you on the necessary steps, which may include analytical testing to characterize its properties (e.g., ignitability, corrosivity, reactivity, toxicity).[6][7][8][9] Never assume an unknown chemical is non-hazardous.
Step 4: Proper Containment and Labeling Until disposal, this compound waste must be stored in a compatible, sealed, and leak-proof container. The container must be clearly labeled as "Hazardous Waste" and should include as much information as is known, even if it is just the internal identifier "this compound". Attach a hazardous waste tag as required by your institution.[10]
Step 5: Segregation and Storage Store the container in a designated satellite accumulation area.[11] It is critical to segregate the unknown waste from other chemicals to prevent accidental reactions.[12][13][14] Use secondary containment to mitigate potential spills.
Quantitative Data Summary for Chemical Waste
Once this compound is characterized, the following table should be completed in consultation with your EHS department to summarize the essential data for its safe disposal.
| Parameter | Value/Information | Source of Information (e.g., EHS, Internal Doc.) |
| Chemical Identity | ||
| CAS Number | ||
| Hazard Classification | ||
| Ignitability | (e.g., Flash Point in °C) | |
| Corrosivity | (e.g., pH) | |
| Reactivity | (e.g., Water reactive, forms explosive peroxides) | |
| Toxicity | (e.g., LD50, known hazards) | |
| Disposal Information | ||
| Designated Waste Stream | (e.g., Halogenated Solvents, Aqueous Toxic Waste) | |
| Required PPE for Handling | (e.g., Nitrile gloves, safety goggles, lab coat) | |
| Recommended Disposal Method | (e.g., Incineration, chemical neutralization) | |
| Container Type | (e.g., HDPE, Glass) |
Experimental Protocols
The characterization of an unknown chemical waste should be performed by trained personnel, typically through your institution's EHS-approved laboratory. Standard protocols may include:
-
pH determination: Using a calibrated pH meter for aqueous solutions.
-
Flashpoint testing: To determine the ignitability of liquid waste.
-
Compatibility testing: A small-scale test to check for reactivity with other waste streams, performed under controlled conditions.
Logical Workflow for Disposal of an Unidentified Chemical
The following diagram outlines the decision-making process for the proper disposal of a compound like this compound where initial documentation is lacking.
Caption: Disposal workflow for an undocumented chemical compound.
By following these procedures, researchers and laboratory personnel can confidently manage the disposal of undocumented compounds like this compound, ensuring a safe and compliant laboratory environment. This systematic approach reinforces the commitment to safety and responsible chemical handling that is the bedrock of scientific advancement.
References
- 1. Chemical Waste Disposal | Office of Public Safety & Emergency Management [safety.pitt.edu]
- 2. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. Managing Chemical Waste | EHS [research.cuanschutz.edu]
- 4. ehs.psu.edu [ehs.psu.edu]
- 5. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. 7.17 Unknowns | Environment, Health and Safety [ehs.cornell.edu]
- 7. cws.auburn.edu [cws.auburn.edu]
- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 9. rtilab.com [rtilab.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. unigoa.ac.in [unigoa.ac.in]
- 13. vumc.org [vumc.org]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling Guide for MK-2206 (CCX2206)
Disclaimer: The information provided pertains to MK-2206. It is strongly suspected that "CCX2206" is a typographical error or an alternative identifier for MK-2206, an orally bioavailable allosteric inhibitor of the serine/threonine protein kinase Akt.[1] This guide is intended for researchers, scientists, and drug development professionals. Always refer to the specific Material Safety Data Sheet (MSDS) provided by your supplier for the most accurate and up-to-date information.
This document provides crucial safety and logistical information for the handling and disposal of MK-2206, a compound under investigation for cancer treatment.[2]
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure safety when handling MK-2206. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles with side-shields | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hands | Protective gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4] |
| Skin & Body | Impervious clothing / Lab coat | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory | Suitable respirator | Use in a well-ventilated area, such as a laboratory fume hood. If dust formation is likely, a respirator is necessary.[3] |
Health Hazard Information
MK-2206 is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5][6]
| Exposure Route | Potential Health Effects |
| Ingestion | Harmful if swallowed.[4][5] |
| Inhalation | May cause respiratory tract irritation.[4][5][6] |
| Skin Contact | Causes skin irritation.[4][5][6] |
| Eye Contact | Causes serious eye irritation.[4][5][6] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid contact with skin and eyes, and do not breathe dust.[3] Handle in a well-ventilated place, preferably in a laboratory fume hood.[3] Wash hands thoroughly after handling.[5]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[6][7] Recommended long-term storage is at -20°C.[3][7]
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get immediate medical attention.[3]
-
After Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
After Ingestion: Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Get immediate medical attention.[3]
Spill and Disposal Procedures:
-
Spill Response: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the spilled material and place it in a suitable, closed container for disposal.[7] Do not let the product enter drains.[7]
-
Waste Disposal: Dispose of the waste material in accordance with local, state, and federal environmental regulations.
Experimental Workflow
The following diagram illustrates a standard workflow for handling MK-2206 in a laboratory setting.
Caption: Workflow for Safe Handling of MK-2206.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
